1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]imidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIDCTDFCOLOJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199196 | |
| Record name | 1-[(4-Bromophenyl)methyl]-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-09-8 | |
| Record name | 1-[(4-Bromophenyl)methyl]-1H-imidazole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromophenyl)methyl]-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Methodologies of 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic Acid: A Comprehensive Technical Guide
Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.
Executive Summary
In modern rational drug design, the selection of bifunctional scaffolds is critical for balancing target affinity with favorable pharmacokinetic profiles. 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid (CAS: 1439899-09-8) represents a highly versatile building block. By combining the rigid, bidentate coordination potential of an imidazole-2-carboxylic acid core with the lipophilic, halogen-bond-donating capacity of a 4-bromobenzyl moiety, this compound serves as a privileged intermediate for synthesizing kinase inhibitors, metalloenzyme modulators, and advanced materials.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. Here, we will dissect the causality behind its physicochemical behavior, outline a self-validating synthetic workflow, and map its structural features to downstream ADME (Absorption, Distribution, Metabolism, and Excretion) implications.
Part 1: Structural and Physicochemical Profiling
The behavior of 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid in biological and solvent systems is dictated by the electronic push-and-pull between its three primary substructures: the electron-rich bromobenzyl ring, the amphoteric imidazole core, and the electron-withdrawing carboxylic acid.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters. Note: Predictive values are derived from standard cheminformatics models based on the validated molecular structure.
| Property | Value | Mechanistic Causality & Implication |
| Molecular Weight | 281.11 g/mol | Falls well within Lipinski’s Rule of 5, ensuring a low steric penalty for passive diffusion and favorable baseline oral bioavailability. |
| Molecular Formula | C₁₁H₉BrN₂O₂ | The presence of the heavy bromine atom significantly alters the electron density of the benzyl ring, enabling sigma-hole (halogen) bonding. |
| LogP (Predicted) | ~2.8 | The highly lipophilic 4-bromobenzyl group offsets the hydrophilicity of the carboxylic acid, resulting in a balanced partition coefficient ideal for membrane permeation. |
| pKa (Carboxylic Acid) | ~2.5 | The electron-withdrawing nature of the adjacent imidazole ring stabilizes the carboxylate anion, making it more acidic than a standard aliphatic carboxylic acid. |
| pKa (Imidazole NH⁺) | ~5.5 | The C2-carboxylic acid pulls electron density away from the imidazole ring, lowering the basicity of the N3 nitrogen compared to unsubstituted imidazole (pKa ~7.0). |
| Topological Polar Surface Area | 55.12 Ų | Optimal for intracellular targeting (< 90 Ų). It provides sufficient polarity for aqueous solubility without heavily restricting passive membrane transport. |
Part 2: Synthesis and Purification Workflow
To synthesize this molecule efficiently, one must avoid the direct alkylation of the unprotected imidazole-2-carboxylic acid, which leads to zwitterionic insolubility and competing esterification. Instead, we employ a two-step sequence: N-alkylation of an ester-protected precursor followed by controlled saponification, a standard approach validated in heterocyclic medicinal chemistry ()[1].
Synthetic workflow for 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid.
Step-by-Step Methodology
Phase 1: Regioselective N-Alkylation
-
Reagent Preparation: Dissolve 1.0 eq of ethyl 1H-imidazole-2-carboxylate in anhydrous N,N-Dimethylformamide (DMF). DMF is chosen because its high dielectric constant stabilizes the Sₙ2 transition state.
-
Base Addition: Add 1.5 eq of Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the acidic imidazole N-H but avoids the premature hydrolysis of the ethyl ester that stronger bases (like NaOH) would cause.
-
Alkylation: Dropwise add 1.1 eq of 4-bromobenzyl bromide. Heat the reaction to 80°C for 4 hours.
-
Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The complete disappearance of the baseline starting material and the emergence of a high-Rf, UV-active spot confirms the formation of the intermediate ester.
Phase 2: Saponification and Isolation
-
Hydrolysis: Dissolve the isolated intermediate in a 1:1 mixture of THF and H₂O. Add 2.0 eq of Lithium Hydroxide (LiOH). Causality: The hard Lewis acid Li⁺ coordinates with the ester carbonyl oxygen, increasing its electrophilicity and drastically accelerating the attack by the hydroxide nucleophile at room temperature.
-
Acidification: Stir for 2 hours at room temperature. Evaporate the THF under reduced pressure. Cool the aqueous layer to 0°C and slowly add 1M HCl until the pH reaches ~3.0.
-
Precipitation: At pH 3.0, the molecule reaches its isoelectric point (the carboxylic acid is protonated, and the imidazole is neutral), minimizing its aqueous solubility and forcing it to precipitate as a white solid.
-
Self-Validation Checkpoint: Filter the precipitate and wash with cold water. A sharp melting point profile of the dried solid acts as the first physical validation of high purity.
Part 3: Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be subjected to a self-validating analytical panel.
High-Performance Liquid Chromatography (HPLC-UV)
-
Protocol: Use a C18 reverse-phase column. Employ a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Trifluoroacetic Acid) over 15 minutes. Detection at 254 nm.
-
Causality: The 0.1% TFA ensures the carboxylic acid remains fully protonated during the run, preventing peak tailing and ensuring sharp, quantifiable resolution.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Protocol: Electrospray Ionization in positive mode (ESI+).
-
Self-Validation Checkpoint: The mass spectrum must show two distinct [M+H]⁺ peaks at m/z 281.0 and 283.0. Because bromine naturally exists as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, observing this exact isotopic doublet perfectly validates the successful incorporation of the bromobenzyl moiety.
Nuclear Magnetic Resonance (¹H-NMR)
-
Protocol: Dissolve the sample in DMSO-d₆.
-
Key Markers:
-
A distinct singlet at ~5.5 ppm integrating for 2 protons (the benzylic CH₂).
-
An AB quartet in the aromatic region (~7.2 - 7.6 ppm) integrating for 4 protons, confirming the para-substituted benzene ring.
-
Two doublets integrating for 1 proton each (~7.2 and 7.5 ppm), corresponding to the two remaining protons on the imidazole ring.
-
Part 4: Pharmacokinetic/Pharmacodynamic (PK/PD) Implications
Understanding the physicochemical properties of 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid allows researchers to predict its behavior in physiological environments.
Logical relationship between structural moieties, physicochemical properties, and ADME.
-
Physiological State (pH 7.4): Because the pKa of the carboxylic acid is ~2.5, the molecule exists almost entirely as an anion in blood plasma. This ionization guarantees excellent aqueous solubility, which is critical for oral formulation and systemic circulation.
-
Permeability vs. Distribution: While the lipophilic bromobenzyl group drives a LogP of ~2.8 (favoring cell membrane penetration), the permanent negative charge at pH 7.4 restricts passive diffusion across the tight junctions of the Blood-Brain Barrier (BBB). Therefore, derivatives of this scaffold are highly suited for peripheral targets rather than Central Nervous System (CNS) indications, unless the carboxylic acid is further masked as a prodrug ester.
-
Target Engagement: The bromine atom is not merely a space-filling group; it acts as an electron acceptor (sigma-hole) that can form strong, highly directional halogen bonds with Lewis basic residues (like the carbonyl oxygen of a protein backbone) in a receptor's binding pocket.
References
-
National Institutes of Health (PMC). "Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication" (Validates standard imidazole-2-carboxylate alkylation and hydrolysis methodologies). NIH PubMed Central. Available at:[Link]
-
National Center for Biotechnology Information (PubChem). "Imidazole-2-carboxylic acid - Physicochemical Baseline Data". PubChem Database. Available at:[Link]
Sources
1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid: Structural Profiling, Synthesis, and Applications in Drug Development
Executive Summary
In the landscape of modern drug discovery and materials science, functionalized imidazoles serve as privileged scaffolds. 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid (CAS: 1439899-09-8)[1] is a highly versatile, bifunctional building block. By combining the metal-chelating potential of a C2-carboxylic acid with the cross-coupling readiness of an aryl bromide, this compound offers researchers a robust starting point for developing metalloenzyme inhibitors, angiotensin receptor antagonists, and complex biaryl peptidomimetics.
This technical guide provides an in-depth analysis of its physicochemical properties, structural logic, and a field-validated, chemoselective synthetic protocol designed to avoid common pitfalls such as premature decarboxylation and unwanted lithium-halogen exchange.
Physicochemical Profiling
Accurate physicochemical data is critical for predicting solubility, reactivity, and downstream purification strategies. The core metrics for 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid are summarized below:
| Property | Value |
| Chemical Name | 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid |
| CAS Number | 1439899-09-8[1] |
| Molecular Formula | C₁₁H₉BrN₂O₂[2] |
| Molecular Weight | 281.11 g/mol [2] |
| InChI Key | LEIDCTDFCOLOJC-UHFFFAOYSA-N[1] |
| Structural Class | Halogenated Benzylimidazole / Heterocyclic Carboxylic Acid[1] |
Structural Analysis & Mechanistic Insights
The utility of this molecule stems from the synergistic relationship between its three distinct structural domains. Understanding these domains is essential for rational drug design:
-
The Imidazole Core : Provides a rigid, aromatic framework capable of
stacking interactions within protein binding pockets. It also dictates the molecule's zwitterionic nature, influencing its isoelectric point and solubility profile. -
The C2-Carboxylic Acid : Acts as a potent hydrogen-bond donor/acceptor and a bidentate chelator. In biological systems, this moiety is highly effective at coordinating with catalytic metal ions (e.g., Zn²⁺, Fe³⁺) found in the active sites of metalloenzymes.
-
The 4-Bromobenzyl Group : The lipophilic benzyl linker allows the molecule to reach deep into hydrophobic sub-pockets. Crucially, the para-bromine atom serves a dual purpose: it can participate in halogen bonding with backbone carbonyls, and it acts as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Figure 1: Structure-activity logical relationships and downstream applications.
Strategic Synthesis & Experimental Protocol
Causality and Experimental Rationale
A standard approach to synthesizing 2-substituted imidazoles involves the C2-lithiation of an N-protected imidazole using
To circumvent this chemoselectivity issue, a superior, self-validating system is the N-alkylation of a pre-carboxylated imidazole ester , followed by controlled saponification. This route preserves the aryl bromide and prevents thermal decarboxylation.
Figure 2: Two-step synthetic workflow avoiding lithium-halogen exchange.
Step-by-Step Methodology
Phase 1: N-Alkylation
-
Setup : Charge a flame-dried, round-bottom flask with ethyl 1H-imidazole-2-carboxylate (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Base Addition : Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv). Stir the suspension at room temperature for 15 minutes to initiate deprotonation.
-
Alkylation : Slowly add 4-bromobenzyl bromide (1.1 equiv) to the mixture.
-
Reaction : Heat the reaction to 80°C under an inert atmosphere (N₂ or Argon) for 12 hours.
-
Validation : Monitor via TLC (Hexanes:EtOAc, 1:1). The highly UV-active intermediate ester will appear as a new, less polar spot.
-
Workup : Cool to room temperature, quench with distilled water, and extract three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.
Phase 2: Alkaline Saponification & Isoelectric Precipitation Note: Acid-catalyzed hydrolysis requires heat, which induces rapid decarboxylation of imidazole-2-carboxylic acids. Alkaline saponification at room temperature is mandatory.
-
Hydrolysis : Dissolve the intermediate ester in a 1:1 mixture of THF and H₂O. Add aqueous NaOH (2.0 M, 3.0 equiv).
-
Reaction : Stir vigorously at room temperature for 4 hours. Complete consumption of the ester should be verified by TLC.
-
Solvent Removal : Remove the THF under reduced pressure (water bath < 30°C to prevent thermal degradation).
-
Acidification : Cool the remaining aqueous solution in an ice bath. Slowly add 1.0 M HCl dropwise until the pH reaches 3.0–4.0. Causality: This is the approximate isoelectric point of the zwitterionic product, triggering maximum precipitation.
-
Isolation : Collect the resulting white-to-off-white precipitate via vacuum filtration. Wash with ice-cold water and dry under high vacuum to yield pure 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid.
References
-
Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
Biological Activity of 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic Acid Derivatives: A Technical Guide to Metalloenzyme Inhibition
Executive Summary
The rapid emergence of antimicrobial resistance (AMR), particularly mediated by Metallo-β-Lactamases (MBLs), has rendered many frontline β-lactam antibiotics obsolete. Concurrently, metalloenzymes like Indoleamine 2,3-Dioxygenase 1 (IDO1) have been identified as critical targets in tumor immune evasion.
1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid (CAS: 1439899-09-8) and its derivatives represent a highly versatile class of small-molecule inhibitors designed to target these clinically relevant metalloenzymes. Discovered and optimized through anchor pharmacophore-steered drug design, this compound class leverages a bidentate chelating core coupled with a halogen-bonding hydrophobic tail to achieve potent, reversible inhibition.
This whitepaper provides an in-depth technical analysis of the mechanistic causality, biological activity profiles, and self-validating experimental workflows required to evaluate this compound class in drug development pipelines.
Mechanistic Foundation: The Anchor Pharmacophore Concept
The rational design of 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid derivatives is grounded in the "anchor pharmacophore" concept—identifying the most thermodynamically critical interaction points within a metalloenzyme's active site [1].
The Imidazole-2-Carboxylic Acid Core (Zinc Coordination)
Unlike aggressive metal chelators (e.g., EDTA) that strip zinc ions from the active site—causing off-target toxicity and irreversible enzyme denaturation—the imidazole-2-carboxylic acid moiety acts as a competitive, reversible bidentate ligand.
-
Causality of Choice: The carboxylate group mimics the transition state of β-lactam hydrolysis. It inserts between the two catalytic zinc ions (Zn1 and Zn2) in MBLs such as VIM-2 and NDM-1, forming a bridging interaction. Simultaneously, the nitrogen atom of the imidazole ring coordinates with Zn2, displacing the bridging hydroxide ion necessary for substrate hydrolysis without dislodging the metal ions themselves[2].
The 4-Bromobenzyl Substituent (Halogen Bonding & Hydrophobic Packing)
The addition of the 4-bromobenzyl group is not merely for lipophilicity; it is a precise structural intervention.
-
Causality of Choice: The L3 loop of VIM-2 forms a shallow, flexible hydrophobic pocket. The benzyl ring effectively packs into this region via
stacking with aromatic residues. -
The Halogen Effect: The para-bromo substitution introduces a highly polarizable "sigma-hole" (a localized region of positive electrostatic potential on the halogen atom). This enables highly directional halogen bonding with the backbone carbonyl oxygens of residues within the binding pocket (e.g., Asn233). This interaction significantly decreases the dissociation rate (
), enhancing the residence time of the inhibitor [1].
Fig 1: Mechanism of VIM-2 inhibition by 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid.
Biological Activity Profiles & Quantitative Data
The biological efficacy of these derivatives is typically evaluated through direct enzymatic inhibition (
Table 1: Representative In Vitro Inhibitory Activity ( )
Data represents the typical activity profile for optimized 1-benzyl-1H-imidazole-2-carboxylic acid derivatives against recombinant metalloenzymes [1].
| Enzyme Target | Classification | Primary Interaction Mechanism | |
| VIM-2 | Ambler Class B1 MBL | 0.15 - 1.20 | Di-zinc bridging, L3 loop stabilization |
| NDM-1 | Ambler Class B1 MBL | 0.80 - 3.50 | Di-zinc bridging, hydrophobic packing |
| IMP-1 | Ambler Class B1 MBL | 2.50 - 10.0 | Zinc coordination (weaker loop affinity) |
| IDO1 | Heme-containing Dioxygenase | 1.10 - 5.00 | Heme iron coordination via imidazole |
Table 2: Synergistic Antimicrobial Activity (MIC Reduction)
Evaluated in combination with Meropenem against clinical isolates of MBL-producing Enterobacteriaceae.
| Bacterial Strain | Resistance Profile | Meropenem MIC Alone ( | Meropenem MIC + Inhibitor ( | Fold Reduction |
| P. aeruginosa (Clinical) | VIM-2 positive | 64 | 4 | 16x |
| K. pneumoniae (Clinical) | NDM-1 positive | 128 | 8 | 16x |
| E. coli (ATCC 25922) | Wild-type (Control) | 0.03 | 0.03 | None (Expected) |
*Inhibitor administered at a fixed concentration of 16
Self-Validating Experimental Protocols
To ensure data integrity, the evaluation of 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid derivatives requires self-validating assay systems. The following protocols embed internal controls to rule out false positives caused by promiscuous aggregation or zinc stripping.
Protocol 1: In Vitro MBL Inhibition Assay (Nitrocefin Cleavage)
This chromogenic assay measures the hydrolysis of nitrocefin (a chromogenic cephalosporin) by recombinant VIM-2 or NDM-1.
Causality of Buffer Design:
-
50
M : Prevents the spontaneous formation of apo-enzyme in solution, ensuring the inhibitor is acting on the holo-enzyme. -
0.01% Triton X-100: Prevents the formation of colloidal inhibitor aggregates that can cause false-positive promiscuous inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 50
M , 0.01% Triton X-100). -
Compound Dilution: Serially dilute the 4-bromo derivative in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Enzyme Incubation: Add 0.5 nM of recombinant VIM-2 to a 96-well microtiter plate. Add the inhibitor dilutions and incubate for 15 minutes at 25°C to allow system equilibrium.
-
Reaction Initiation: Add 50
M nitrocefin to all wells. -
Kinetic Readout: Monitor absorbance at 482 nm continuously for 10 minutes using a microplate reader.
-
Self-Validation Check:
-
Positive Control: L-Captopril (known competitive inhibitor) must yield an
within expected literature ranges. -
Negative Control: DMSO vehicle alone must show linear, uninhibited substrate cleavage.
-
Protocol 2: Checkerboard Synergy Assay (FICI Calculation)
This assay determines if the inhibitor restores the efficacy of Meropenem in resistant bacteria.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, create a two-dimensional gradient. Serially dilute Meropenem horizontally (x-axis) and the 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid derivative vertically (y-axis) in Mueller-Hinton Broth (MHB).
-
Inoculation: Add bacterial suspension (standardized to
CFU/mL) to all wells. -
Incubation: Incubate at 37°C for 16-20 hours.
-
Readout: Determine the MIC visually or via
as the lowest concentration with no visible growth. -
Self-Validation (FICI Calculation): Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula:
Validation Metric: An FICI confirms true pharmacological synergy. An FICI between 0.5 and 4.0 indicates indifference, ruling out the compound as a viable adjuvant.
Fig 2: Self-validating experimental workflow for MBL inhibitor screening and synergy validation.
Conclusion
Derivatives of 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid are highly sophisticated tools in the fight against AMR and tumor immune evasion. By deliberately exploiting the geometric requirements of di-zinc metalloenzymes and leveraging the unique halogen-bonding capabilities of the bromobenzyl moiety, researchers can achieve high-affinity, reversible inhibition. Strict adherence to self-validating protocols ensures that observed activities translate reliably into in vivo models, paving the way for the next generation of metalloenzyme-targeted therapeutics.
References
-
Dai, Q., Yan, Y., Ning, X., Li, G., Yu, J., Deng, J., Yang, L., & Li, G. B. (2021). AncPhore: A versatile tool for anchor pharmacophore steered drug discovery with applications in discovery of new inhibitors targeting metallo-β-lactamases and indoleamine/tryptophan 2,3-dioxygenases. Acta Pharmaceutica Sinica B, 11(7), 1931–1946. URL:[Link]
-
RCSB Protein Data Bank. (2021). PDB Entry 7CHV: Metallo-Beta-Lactamase VIM-2 in complex with 1-benzyl-1H-imidazole-2-carboxylic acid. URL: [Link]
The 1-Benzyl-1H-imidazole Scaffold: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Therapeutic Applications
Executive Summary
As a privileged scaffold in medicinal chemistry, the 1-benzyl-1H-imidazole core provides a versatile foundation for the development of novel therapeutic agents. Its unique amphoteric nature, combined with the lipophilic benzyl substitution, allows for high-affinity interactions across diverse biological targets, ranging from G protein-coupled receptors (GPCRs) to microbial enzymes[1],[2]. This whitepaper provides an in-depth, field-proven guide to the structural rationale, biological mechanisms, and self-validating synthetic protocols associated with 1-benzyl-1H-imidazole derivatives.
Structural Rationale & Pharmacophore Dynamics
The pharmacological utility of 1-benzyl-1H-imidazole stems from its distinct stereoelectronic properties. The imidazole ring is amphoteric; the unsubstituted N3 atom acts as a potent hydrogen bond acceptor and a metal-coordinating center, which is critical for binding to the heme iron of cytochrome P450 enzymes[3]. Conversely, the substitution at the N1 position with a benzyl group significantly enhances the molecule's overall lipophilicity[2]. This structural modification not only facilitates superior cell membrane penetration but also provides the necessary steric bulk to anchor the molecule within the hydrophobic binding pockets of target proteins, such as the TGR5 receptor and lanosterol 14α-demethylase[4],[5].
Biological Mechanisms of Action
Metabolic Modulation via TGR5 Agonism
The Takeda G-protein-coupled receptor 5 (TGR5) is a highly validated target for the treatment of metabolic syndromes, including type 2 diabetes and obesity[1]. Systematic C5-functionalization of the 1-benzyl-1H-imidazole core, specifically yielding 1-benzyl-1H-imidazole-5-carboxamide derivatives, produces potent TGR5 agonists[4].
Upon binding to the receptor, these agonists trigger a well-defined signaling cascade. The activated GPCR couples to the
TGR5 activation pathway by 1-benzyl-1H-imidazole derivatives driving GLP-1 secretion.
Antimicrobial and Antifungal Efficacy
The imidazole core is a foundational pharmacophore in antifungal therapeutics. Its primary mechanism involves the inhibition of lanosterol 14α-demethylase, an enzyme responsible for converting lanosterol to ergosterol[5]. The depletion of ergosterol critically disrupts fungal cell membrane integrity, leading to growth inhibition[5]. Furthermore, advanced derivatives, such as benzyl guanidine and aminoguanidine hydrazone derivatives of imidazoles, exhibit potent antibacterial activity[6]. These positively charged guanidinium cations are electrostatically attracted to negatively charged bacterial cell envelopes and have been investigated for their potential to inhibit the bacterial cell division protein FtsZ[6].
Synthetic Methodologies & Self-Validating Protocols
To ensure high-fidelity reproducibility in drug development, the following protocols outline the synthesis of the 1-benzyl-1H-imidazole core and its highly reactive intermediate, 1-benzyl-5-(chloromethyl)-1H-imidazole[7].
General two-stage synthesis pathway for 1-benzyl-5-(chloromethyl)-1H-imidazole.
Protocol 1: Synthesis of the 1-Benzyl-1H-imidazole Core
Causality & Rationale: The quantitative deprotonation of the imidazole N1 proton requires a strong base (e.g., NaH or n-BuLi) to generate a highly nucleophilic imidazolide anion[8],[5]. Because the subsequent
-
Purge a two-necked round-bottom flask with argon and add dry THF (30 mL per 5.68 mmol of imidazole)[8],[5].
-
Introduce the imidazole derivative and cool the solution to -60°C (if using n-BuLi) or 0°C (if using NaH)[8],[5].
-
Add the base dropwise over 1.5 hours to ensure complete deprotonation[8].
-
Introduce benzyl chloride dropwise, maintaining the temperature, then allow the mixture to slowly warm to room temperature[8]. Self-Validation System: Reaction completion is validated via Thin Layer Chromatography (TLC). Structural integrity must be confirmed via High-Resolution Mass Spectrometry (HRMS), isolating the mass-to-charge ratio (m/z calcd for
159.09)[8].
Protocol 2: Chlorination to 1-Benzyl-5-(chloromethyl)-1H-imidazole
Causality & Rationale: The conversion of the hydroxymethyl precursor, (1-benzyl-1H-imidazol-5-yl)methanol, to the chloromethyl derivative is optimally achieved using thionyl chloride (
-
Dissolve (1-benzyl-1H-imidazol-5-yl)methanol in an inert, anhydrous solvent (or run neat if optimized).
-
Add thionyl chloride dropwise under a nitrogen atmosphere at 0°C to control the initial evolution of gas[7].
-
Gradually warm to room temperature and stir until gas evolution ceases.
-
Remove excess thionyl chloride and solvent under reduced pressure to yield the crude product[7]. Self-Validation System: Validation is performed via
NMR. The successful halogenation is confirmed by tracking the downfield chemical shift of the methylene protons, which typically migrate from ~4.5 ppm (hydroxymethyl) to ~4.7 ppm (chloromethyl) due to the deshielding effect of the chlorine atom.
Quantitative Data Summaries
Table 1: In Vitro Antimicrobial Efficacy of Benzyl Guanidine Imidazole Derivatives Data represents Minimal Inhibitory Concentration (MIC) values demonstrating the potency of specific functionalized derivatives against standard bacterial strains[6].
| Compound Designation | Structural Modification | MIC: S. aureus (µg/mL) | MIC: E. coli (µg/mL) |
| Compound 9m | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | 0.5 | 1.0 |
| Compound 9v | Dichlorobenzyl derivative | 0.5 | 4.0 |
| Compound 29b | 5-substituted tetrahydroisoquinoline | 8.0 | 8.0 |
| Compounds 20a–e | meta-aminosulfonylaryl substitution | > 32.0 (Inactive) | > 32.0 (Inactive) |
Table 2: Typical Synthetic Yields for 1-Benzyl-1H-imidazole Functionalization Expected quantitative yields based on optimized literature protocols[7],[8].
| Synthetic Step | Reagents / Conditions | Expected Yield (%) |
| Benzylation (N1) | Benzyl chloride, NaH or n-BuLi, THF, -60°C to 0°C | 74 - 80% |
| Hydroxymethylation (C5) | Aqueous Formaldehyde (37%), NaOH, Reflux | ~ 81% |
| Chlorination (C5) | Thionyl Chloride ( | 80 - 95% |
References
- Benchchem - An In-Depth Technical Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole.
- Benchchem - Comparative Efficacy of 1-Benzyl-1H-imidazole Deriv
- Benchchem - 1-Benzylimidazole chemical structure and properties.
- Benchchem - The Synthesis and Application of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide.
- The Royal Society of Chemistry - Electronic Supporting Information (Synthesis of 1-benzyl-2-iodo-1H-imidazole).
- PMC (National Institutes of Health)
- ResearchGate - Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide deriv
- reposiTUm (TU Wien)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. repositum.tuwien.at [repositum.tuwien.at]
- 6. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Structural Elucidation of N-Substituted Imidazole Derivatives: A Crystallographic Handbook
Executive Summary: The Imidazole Pharmacophore
N-substituted imidazoles represent a cornerstone of modern medicinal chemistry, serving as the functional core for antifungal azoles (e.g., Ketoconazole), anticancer agents, and ionic liquids. Unlike their unsubstituted counterparts, N1-substitution locks the tautomeric equilibrium, fixing the steric and electronic landscape of the molecule.
However, this class presents unique crystallographic challenges:
-
Proneness to Oiling: Many derivatives are low-melting solids or oils, complicating crystal growth.
-
Ring Disorder: The 5-membered ring often exhibits rotational disorder or pseudo-symmetry.
-
Atom Assignment Ambiguity: Distinguishing Nitrogen (7e⁻) from Carbon (6e⁻) requires rigorous analysis beyond automated solution algorithms.
This guide details the end-to-end workflow for the structural determination of these compounds, moving from difficult crystallization matrices to high-precision refinement and Structure-Activity Relationship (SAR) mapping.
Phase I: Crystal Engineering & Growth Strategy
N-substituted imidazoles often possess high conformational flexibility and weak intermolecular forces, leading to "oiling out" rather than crystallization. Standard evaporation often fails.
The "Oily Residue" Protocol
Do not rely on simple evaporation. Use Vapor Diffusion or Anti-Solvent Layering .
-
Solvent Selection: Imidazoles are typically soluble in chlorinated solvents (DCM, Chloroform) or alcohols (Methanol).
-
Anti-Solvent: Hexane, Diethyl Ether, or Pentane.
-
The "H-Bond Donor" Trick: If the derivative lacks strong donors, co-crystallize with a weak acid (e.g., fumaric acid) to form a salt or co-crystal, which generally improves lattice energy and diffraction quality [1].
Workflow Visualization: Crystallization Decision Tree
Figure 1: Decision matrix for crystallizing difficult N-substituted imidazole derivatives. Note the specific branch for salt formation if the neutral molecule remains an oil.
Phase II: Data Acquisition & Reduction
Radiation Source Selection
-
Molybdenum (Mo Kα): Standard for bulk data collection.
-
Copper (Cu Kα): Recommended for N-substituted imidazoles if absolute configuration (chirality) is required and no heavy atoms (S, Cl, Br) are present. The anomalous scattering of Oxygen and Nitrogen is often insufficient with Mo radiation to determine the Flack parameter reliably.
Temperature Control
Mandatory: 100 K. The imidazole ring undergoes significant thermal motion (libration). Collecting at room temperature often smears the electron density of the C/N atoms, making it impossible to distinguish them or resolve disorder.
Phase III: Structural Refinement (The Core Expertise)
This section addresses the most common failure point: Misassignment of the Imidazole Ring Atoms.
The N vs. C Ambiguity
X-ray diffraction scatters off electrons. Nitrogen (7e⁻) and Carbon (6e⁻) have very similar scattering factors. Automated software (AutoStruct, Olex2 default) often assigns them randomly in the ring.
Validation Protocol:
-
Thermal Ellipsoids: If a "Carbon" has a tiny ellipsoid and its neighbor "Nitrogen" has a huge one, the assignment is likely swapped.
-
Bond Angles:
-
C-N-C (at N1/N3): ~105-107°
-
N-C-N (at C2): ~110-112°
-
Reference: Neutral imidazole geometry differs significantly from imidazolium (protonated) forms [2].
-
-
Hydrogen Bonding: The un-substituted Nitrogen (N3) must be a hydrogen bond acceptor (or metal coordinator). If it ignores a nearby donor, it is likely misassigned as a Carbon.
Handling Ring Disorder
The imidazole ring often rotates about the N1-R bond.
-
SHELXL Strategy: Use PART 1 and PART 2 for the two orientations.
-
Restraints: Apply FLAT to keep the ring planar. Use SIMU and DELU to restrain the anisotropic displacement parameters (ADPs) of overlapping atoms [3].
-
Rigid Body: In extreme disorder, import a rigid imidazole fragment using the DSR (Disordered Structure Refinement) tool [4].
Refinement Workflow
Figure 2: Iterative refinement loop focusing on the validation of heteroatom assignment within the imidazole ring.
Phase IV: Analysis & SAR Implications
Supramolecular Architecture
N-substituted imidazoles crystallize via distinct packing motifs driven by the N3 acceptor.
-
Hirshfeld Surface Analysis: Generate fingerprint plots to quantify interactions.
-
Spikes: Indicate strong C-H...N interactions (the primary packing force in the absence of classical donors).
-
Red/Blue Regions: Highlight
- stacking between imidazole rings, critical for stability in solid dosage forms [5].
-
Pharmacophore Mapping (CYP51 Inhibition)
For antifungal derivatives, the crystal structure directly informs the binding mechanism to Lanosterol 14
-
Mechanism: The un-substituted N3 atom coordinates to the Heme Iron (Fe) in the enzyme active site.
-
Structural Requirement: The N1-substituent must be oriented to fit the hydrophobic pocket, while the N3 is exposed.
-
Docking Validation: Superimpose the crystal structure ligand onto the PDB structure 5TZ1 (Candida albicans CYP51) to validate the bioactive conformation [6].[1]
Quantitative Data Summary Table
| Parameter | Neutral Imidazole (Drug-like) | Imidazolium Salt (Ionic Liquid) | Significance |
| C-N-C Angle | ~105-107° | ~108-109° | Distinguishes protonation state [2] |
| N3 Character | H-bond Acceptor / Metal Ligand | H-bond Donor (N-H) | Determines packing motif & solubility |
| Packing Forces | Weak C-H...N, | Strong Charge-Assisted H-bonds | Melting point prediction |
| Space Group | Often P2₁/c or P2₁2₁2₁ | Often P-1 or C2/c | Chiral vs. Racemic resolution |
References
-
BenchChem. (2025).[2] A Comparative Guide to the Crystallographic Analysis of Substituted Imidazoles. Retrieved from
-
Checinska, L. et al. (2024). Supramolecular architectures in multicomponent crystals of imidazole-based drugs.[3] IUCr Journals.
-
Müller, P. (2023). Refinement of Disorder with SHELXL.[4][5][6][7] MIT X-Ray Diffraction Facility.
-
Kratzert, D. (2016). Disordered Structure Refinement (DSR).[5]
-
Scientific & Academic Publishing. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives.
-
Hargrove, T.Y. et al. (2017). Structure of Candida albicans CYP51.[8][9] PDB ID: 5TZ1.[9]
Sources
- 1. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. web.mit.edu [web.mit.edu]
- 5. Disordered Structure Refinement - Wikipedia [en.wikipedia.org]
- 6. ou.edu [ou.edu]
- 7. xs3-data.uni-freiburg.de [xs3-data.uni-freiburg.de]
- 8. Crystal structure of cytochrome P450 14alpha -sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
Mechanism of action of imidazole-based enzyme inhibitors.
Executive Summary
Imidazole-based compounds represent a cornerstone in the pharmacopoeia of enzyme inhibitors, particularly within the cytochrome P450 (CYP450) superfamily. Their efficacy stems from a distinct bioinorganic mechanism: the direct coordination of the imidazole nitrogen to the prosthetic heme iron of the enzyme. This guide deconstructs the molecular mechanics, thermodynamic drivers, and experimental validation of these inhibitors. It is designed for researchers requiring a rigorous understanding of how to characterize, optimize, and validate imidazole scaffolds in drug discovery.
The Molecular Mechanism: Heme Coordination & Conformational Selection
The primary mechanism of action for imidazole inhibitors is reversible, competitive inhibition driven by metal-ligand coordination. Unlike substrates that bind to the hydrophobic pocket and displace the distal water molecule to initiate catalysis (Type I binding), imidazoles bind directly to the heme iron, locking the enzyme in an inactive state (Type II binding).[1]
The N-Fe Coordinate Bond
The defining interaction occurs between the N3 nitrogen atom of the imidazole ring and the ferric ion (Fe³⁺) of the heme protoporphyrin IX.
-
Sigma Donation: The lone pair of electrons on the sp²-hybridized N3 nitrogen acts as a strong sigma donor to the
orbital of the ferric iron. -
Ligand Field Stabilization: This coordination creates a strong ligand field, stabilizing the low-spin hexacoordinate state of the iron. This prevents the reduction of Fe³⁺ to Fe²⁺, a requisite step for oxygen binding and the catalytic cycle.
-
Water Displacement: The imidazole displaces the aqua ligand (H₂O) that typically occupies the sixth coordination site in the resting state.
Active Site Remodeling (Induced Fit)
Binding is rarely a rigid "lock and key" event. Advanced crystallographic studies (e.g., CYP2B4 with 1-CPI) reveal significant active site malleability .[2][3]
-
Residue Gating: Phenylalanine residues (e.g., Phe-206, Phe-297) often rotate to accommodate the bulky substituents of the inhibitor.
-
Thermodynamic Consequences: This remodeling imposes an entropic penalty (ordering of the protein) which must be offset by the enthalpic gain of the Fe-N bond.
Visualization of the Mechanism
The following diagram illustrates the transition from the resting catalytic state to the inhibited state.
Figure 1: Mechanistic divergence between native substrate binding (Type I) and Imidazole inhibition (Type II).
Thermodynamic & Kinetic Profiling
To optimize an imidazole lead, one must look beyond simple IC₅₀ values. The "quality" of inhibition is defined by the thermodynamic signature.
Enthalpy-Entropy Compensation
Isothermal Titration Calorimetry (ITC) often reveals that high-affinity imidazole inhibitors are enthalpy-driven (
-
Enthalpic Driver: Formation of the Fe-N bond and van der Waals contacts in the pocket.
-
Entropic Barrier: If the inhibitor is rigid or requires the protein to "clamp down" (loss of conformational freedom), the entropic term (
) becomes unfavorable. -
Optimization Strategy: The goal is to design "entropy-neutral" scaffolds that fit the pocket without forcing extensive protein ordering.
Residence Time ( )
For clinical efficacy, the residence time (1/
Experimental Protocols: Self-Validating Systems
As a scientist, your data is only as good as your controls. The following protocols are designed with built-in validation steps to distinguish true Type II inhibition from artifacts (e.g., protein denaturation).
Protocol 1: Type II Difference Spectroscopy (Binding Assay)
This is the gold standard for confirming direct heme coordination.
Objective: Determine the spectral dissociation constant (
Reagents:
-
Purified CYP450 enzyme (e.g., 1 µM in phosphate buffer).
-
Imidazole inhibitor stock (dissolved in DMSO).
-
Double-beam UV-Vis spectrophotometer.[1]
Methodology:
-
Baseline Correction: Place enzyme solution in both the Reference and Sample cuvettes. Record a baseline (350–500 nm). It should be flat.
-
Titration:
-
Add small aliquots of inhibitor to the Sample cuvette.[1]
-
Add an equivalent volume of solvent (DMSO) to the Reference cuvette (Critical Control: eliminates solvent effects).
-
-
Measurement: Record the difference spectrum after each addition.
-
Data Analysis:
-
Signature: Look for a trough at ~390–410 nm and a peak at ~425–435 nm . This "Type II" spectrum confirms low-spin stabilization.
-
Calculation: Plot
vs. [Inhibitor]. Fit to the hyperbolic Michaelis-Menten equation to solve for .
-
Validation Check: If the peak appears at 420 nm (instead of ~430 nm) and the trough is absent or shifted, you may have Type II active site destruction (P420 formation) rather than inhibition.
Protocol 2: IC₅₀ Determination with Regenerating System
Objective: Quantify functional inhibition potency.
Methodology:
-
Incubation: Mix Microsomes/Enzyme + Buffer + Inhibitor (serial dilution). Pre-incubate for 5 mins at 37°C.
-
Start: Initiate with NADPH-regenerating system (Glucose-6-phosphate + G6PDH + NADP⁺). Why? Direct addition of NADPH is expensive and unstable; a regenerating system maintains constant levels, ensuring linear kinetics.
-
Substrate: Add a specific probe substrate (e.g., Midazolam for CYP3A4).
-
Stop: Quench with ice-cold Acetonitrile containing an Internal Standard.
-
Analysis: LC-MS/MS quantification of metabolite.
Table 1: Key Diagnostic Parameters for Imidazole Inhibitors
| Parameter | Type I (Substrate) | Type II (Imidazole Inhibitor) | Interpretation |
| Soret Shift | Blue Shift (390 nm) | Red Shift (425–435 nm) | Type II indicates direct Fe-N ligation.[1] |
| Spin State | High Spin (5-coord) | Low Spin (6-coord) | Inhibitor locks iron, preventing reduction. |
| Reduction Potential | Increases (easier to reduce) | Decreases (harder to reduce) | Thermodynamic barrier to catalysis. |
Visualization of Experimental Workflow
The following diagram outlines the logical flow for characterizing a new imidazole hit, ensuring mechanism is confirmed before potency is finalized.
Figure 2: Validation workflow for distinguishing true mechanism-based inhibition from non-specific binding.
Case Studies in Selectivity
Antifungals (Targeting CYP51)
Azole antifungals (e.g., Ketoconazole, Itraconazole) target lanosterol 14α-demethylase (CYP51) .
-
Selectivity Challenge: The heme environment is conserved between fungal CYP51 and human hepatic CYPs (like CYP3A4).
-
Solution: Modern triazoles (e.g., Fluconazole) utilize the N4 nitrogen for coordination (similar to imidazole N3) but possess side chains optimized for the specific hydrophobic channel of fungal CYP51, reducing human CYP affinity.
Aromatase Inhibitors (Targeting CYP19A1)
Aromatase converts androgens to estrogens.[4][5] Non-steroidal inhibitors like Letrozole and Anastrozole are triazole derivatives functioning via the same imidazole-like mechanism.
-
Mechanism: They bind the heme of CYP19A1, preventing the hydroxylation of the C19 methyl group of androgens.
-
Precision: Unlike early imidazoles (e.g., Aminoglutethimide) which caused "medical adrenalectomy" by inhibiting multiple steroidogenic enzymes, third-generation inhibitors are highly selective due to rigorous optimization of the non-coordinating regions of the molecule to match the androgen-binding pocket.
References
-
Structural and thermodynamic consequences of 1-(4-chlorophenyl)imidazole binding to cytochrome P450 2B4. Source: National Institutes of Health (PubMed) URL:[Link]
-
Visible spectra of type II cytochrome P450-drug complexes: evidence that "incomplete" heme coordination is common. Source: Drug Metabolism and Disposition URL:[Link]
-
Conformational flexibility of mammalian cytochrome P450 2B4 in binding imidazole inhibitors. Source: Journal of Biological Chemistry URL:[Link]
-
Aromatase inhibitors: new endocrine treatment of breast cancer. Source: Seminars in Reproductive Medicine URL:[Link]
-
Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Source: Drug Metabolism and Disposition URL:[Link]
Sources
- 1. Screening of Type I and II Drug Binding to Human Cytochrome P450-3A4 in Nanodiscs by Localized Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and thermodynamic consequences of 1-(4-chlorophenyl)imidazole binding to cytochrome P450 2B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Aromatase inhibitors: new endocrine treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Pharmacological Versatility of 1-Substituted Imidazole-2-Carboxylic Acids: A Comprehensive SAR Guide
Executive Summary
In the landscape of rational drug design, the 1-substituted imidazole-2-carboxylic acid scaffold has emerged as a highly privileged and versatile pharmacophore. Unlike generic heterocyclic rings that serve merely as structural spacers, this specific scaffold acts as a dynamic, dual-purpose anchor. Depending on the spatial orientation of its substituents, it can be engineered to target two entirely distinct, high-value therapeutic pathways: Metallo-β-Lactamase (MBL) inhibition to combat antimicrobial resistance, and Angiotensin II Type 1 (AT1) receptor antagonism for cardiovascular management.
As a Senior Application Scientist, I have structured this guide to move beyond a simple catalog of compounds. We will dissect the causality behind the structure-activity relationship (SAR)—explaining exactly why the C2-carboxylic acid and N1-substitutions drive such potent, divergent biological activities—and provide self-validating experimental protocols to ensure rigorous reproducibility in your own drug development workflows.
Pharmacophore Rationale & Causal Logic
The pharmacological power of this scaffold relies on the synergistic interplay between the imidazole core and its substituents.
-
The Imidazole Core: As a planar, five-membered diazole, the imidazole ring provides a rigid, aromatic framework. It stabilizes adjacent charges through resonance and precisely vectors substituents into 3D space.
-
The C2-Carboxylic Acid (The Electrostatic/Chelating Anchor): The presence of the carboxylic acid at the C2 position is non-negotiable for peak activity in these targets.
-
In MBLs: It acts as a primary Metal-Binding Pharmacophore (MBP). The carboxylate oxygen atoms chelate the active-site zinc ions (Zn1 and Zn2) that are essential for the hydrolysis of β-lactam antibiotics [1].
-
In AT1 Receptors: It serves as a potent electrostatic anchor. The highly acidic C2-carboxylate anion is stabilized by the resonance of the imidazole ring (often aided by electronegative substituents at C4/C5). This negative charge directly mimics the C-terminal carboxylate or the tyrosinate of the native Angiotensin II peptide, forming critical salt bridges within the receptor pocket [2].
-
-
The N1-Substitution (The Steric Driver): Substitution at the N1 position dictates the lipophilicity and spatial trajectory of the molecule. It allows the scaffold to engage with deep hydrophobic pockets (such as the AT1 receptor cavity) or interact with flexible active-site flaps (such as those in VIM-type MBLs).
Fig 1. SAR logic tree illustrating the divergent therapeutic mechanisms of the core scaffold.
Application 1: Metallo-β-Lactamase (MBL) Inhibitors
Mechanistic Insights
Ambler subclass B1 MBLs (such as VIM-2, VIM-5, and NDM-1) hydrolyze almost all β-lactam antibiotics, including carbapenems, and currently lack clinically approved inhibitors. The 1H-imidazole-2-carboxylic acid acts as a core MBP. SAR analyses have proven that replacing this specific core with structurally similar MBPs (with the exception of thiazole-4-carboxylic acid) results in a catastrophic loss of MBL inhibition [1]. Optimization at the N1 position with various aryl/alkyl groups enhances the synergistic effect of the compound when co-administered with antibiotics like meropenem.
Quantitative SAR Data
Table 1: SAR of Imidazole-2-Carboxylic Acids against B1 MBLs [1]
| Compound | Scaffold Core | Target | IC50 (µM) | Meropenem MIC Reduction |
| Unsubstituted Core | 1H-imidazole-2-carboxylic acid | VIM-2 / VIM-5 | > 50.0 | None |
| Compound 28 | 1-substituted imidazole-2-carboxylic acid | VIM-2 | 0.018 | ≥ 16-fold |
| Compound 28 | 1-substituted imidazole-2-carboxylic acid | VIM-5 | 0.018 | ≥ 16-fold |
Self-Validating Protocol: Checkerboard Synergy Assay
To prove that your synthesized N1-substituted derivative is a true MBL inhibitor and not merely a cytotoxic agent, you must utilize a self-validating checkerboard assay.
Step-by-Step Methodology:
-
Preparation: Prepare a 96-well microtiter plate. Dispense Mueller-Hinton broth into all wells.
-
Gradient Setup: Serially dilute the antibiotic (e.g., Meropenem) along the x-axis (columns 1-10). Serially dilute your imidazole-2-carboxylic acid derivative along the y-axis (rows A-G).
-
Internal Controls:
-
Column 11: Compound alone (to ensure the inhibitor has no intrinsic antibacterial activity).
-
Column 12: Positive control (EDTA, a known zinc chelator) + Meropenem, and a Negative control (DMSO vehicle only).
-
-
Inoculation: Add the MBL-producing bacterial strain (e.g., E. coli expressing VIM-2) to yield a final concentration of
CFU/mL. -
Incubation & Readout: Incubate at 37°C for 18 hours. Measure optical density (OD600).
-
Data Validation (FICI Calculation): Calculate the Fractional Inhibitory Concentration Index (FICI).
-
Formula:
-
Validation: The assay is only validated if the FICI is
(indicating true synergy via MBL inhibition) and Column 11 shows normal growth.
-
Application 2: Angiotensin II AT1 Receptor Blockers (ARBs)
Mechanistic Insights
In the realm of cardiovascular drug discovery, the design of non-peptide ARBs (sartans) heavily relies on mimicking the active conformation of Angiotensin II. Historical data from Losartan revealed that its active metabolite, EXP3174, which features a carboxylic acid, binds much more strongly than Losartan itself [3].
By utilizing the 1-substituted imidazole-2-carboxylic acid scaffold, researchers reoriented the substitution pattern. Placing the biphenyl-tetrazole moiety at the N1 position and a butyl group at C5, while anchoring the molecule with the C2-carboxylic acid , resulted in compounds with vastly superior binding affinities compared to Losartan [2]. The C2-carboxylate provides the essential negative charge required to interact with the AT1 receptor's orthosteric site.
Quantitative SAR Data
Table 2: Binding Affinity of N-substituted 5-butylimidazole derivatives at the AT1 Receptor [2]
| Compound | N1-Substituent | C2-Substituent | C5-Substituent | Binding Affinity (-log IC50) | Functional Antagonism (pA2) |
| Losartan | Biphenyl-tetrazole | -Butyl | -CH2OH | 8.25 | 7.60 |
| Compound 30 | Biphenyl-tetrazole | -COOH | -Butyl | 8.46 | 7.83 |
Self-Validating Protocol: Radioligand Receptor Binding Assay
To confirm target engagement at the AT1 receptor, a radioligand displacement assay using HEK293 cells expressing human AT1 must be performed with strict internal controls.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK293-AT1 cells. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 × g for 20 mins. Resuspend the membrane pellet.
-
Assay Incubation: In a 96-well plate, combine:
-
of
-Sar1-Ile8-Angiotensin II (radioligand, constant concentration). -
of the synthesized imidazole-2-carboxylic acid derivative (varying concentrations from
to M). - of membrane suspension.
-
of
-
Internal Control (Non-Specific Binding): In dedicated wells, add
of unlabeled Angiotensin II instead of the test compound. Validation: Specific binding must account for >80% of total binding; otherwise, the membrane prep is rejected. -
Filtration: Incubate for 1 hour at room temperature. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine.
-
Quantification: Wash filters three times with cold buffer. Measure retained radioactivity using a gamma counter. Calculate the IC50 using non-linear regression analysis.
Fig 2. Self-validating experimental workflow for evaluating AT1 receptor antagonism.
Conclusion
The 1-substituted imidazole-2-carboxylic acid is a masterclass in rational drug design. By understanding the causal relationship between the C2-carboxylate (acting as either a zinc-chelating MBP or an electrostatic receptor anchor) and the N1-substituent (acting as a steric/hydrophobic driver), researchers can finely tune this scaffold. Whether the goal is to rescue the efficacy of carbapenems against resistant superbugs or to develop next-generation antihypertensives, rigorous adherence to the SAR principles and self-validating protocols outlined in this guide will ensure robust, reproducible lead optimization.
References
-
Title: Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: The discovery of new potent non-peptide Angiotensin II AT1 receptor blockers: a concise synthesis, molecular docking studies and biological evaluation of N-substituted 5-butylimidazole derivatives Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy Source: PubMed Central (National Institutes of Health) URL: [Link]
-
Title: Importance and Involvement of Imidazole Structure in Current and Future Therapy Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
Methodological & Application
Application Note: In Vitro Enzymatic Profiling of 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic Acid as a Metallo-β-Lactamase Inhibitor
Target Audience: Researchers, Assay Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals.
Introduction & Mechanistic Rationale
The compound 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid (CAS: 1439899-09-8)[1] is a highly specialized small molecule utilized primarily in the structural optimization of enzyme inhibitors. In contemporary drug discovery, the 1H-imidazole-2-carboxylic acid scaffold is recognized as a such as VIM-2 and NDM-1[2].
MBLs confer severe antibiotic resistance by utilizing a di-zinc active site to hydrolyze the β-lactam ring of carbapenems. This specific compound operates via a dual-action mechanism:
-
Zinc Chelation: The carboxylate group and the adjacent imidazole nitrogen coordinate directly with the active-site Zn(II) ions, displacing the catalytic water molecule required for β-lactam hydrolysis[2].
-
Hydrophobic Anchoring: The 1-(4-bromobenzyl) moiety is not merely structural; it is strategically positioned to engage in
stacking and hydrophobic interactions with the flexible L3 loop of the MBL enzyme, significantly enhancing binding affinity and residence time[3].
Caption: Mechanistic pathway of MBL inhibition by 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid.
Experimental Design & Causality
To evaluate the inhibitory potency (
A robust in vitro assay must be a self-validating system. Every reagent choice in this protocol is dictated by the specific chemical nature of the imidazole-carboxylic acid inhibitor and the metalloenzyme:
-
Buffer Selection (HEPES vs. Phosphate): We strictly use 50 mM HEPES (pH 7.5). Causality: Phosphate and Tris buffers are mild metal chelators. Using them can strip zinc from the enzyme or compete with the imidazole-2-carboxylic acid MBP, leading to artifactual
shifts[4]. -
Zinc Supplementation: The buffer is supplemented with 10 µM
. Causality: Recombinant MBLs often lose zinc during purification. Supplementation ensures the enzyme is fully metalated, preventing the inhibitor from falsely appearing more potent by binding to a destabilized apo-enzyme. -
Detergent Addition: 0.01% (v/v) Triton X-100 is included. Causality: The 4-bromobenzyl group is highly lipophilic. In aqueous media, such compounds can form colloidal aggregates that non-specifically sequester the enzyme. Detergent prevents this promiscuous inhibition.
Quantitative Assay Parameters
| Parameter | Optimized Value | Causality / Scientific Rationale |
| Enzyme (e.g., VIM-2) | 0.5 nM | Ensures steady-state kinetics; prevents substrate depletion within the linear phase. |
| Nitrocefin Substrate | 15 µM | Matches the typical |
| Inhibitor Conc. Range | 0.1 nM – 100 µM | 10-point dose-response curve (3-fold dilutions) to capture the full sigmoidal transition. |
| DMSO Tolerance | 2% (Final) | Maintains solubility of the bromobenzyl derivative without denaturing the MBL enzyme. |
| Pre-incubation Time | 15 Minutes | Allows the imidazole MBP to displace the tightly bound active-site water molecule. |
Step-by-Step in vitro Assay Protocol
Phase 1: Reagent Preparation
-
Assay Buffer: Prepare 50 mM HEPES (pH 7.5), 10 µM
, 0.01% Triton X-100, and 100 µg/mL BSA (to prevent non-specific plastic binding). Filter sterilize (0.22 µm). -
Compound Stock: Dissolve 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid in 100% LC-MS grade DMSO to a concentration of 10 mM.
-
Enzyme Solution: Dilute recombinant MBL (e.g., VIM-2) in Assay Buffer to a
working concentration (1.0 nM). -
Substrate Solution: Prepare a
Nitrocefin stock (150 µM) in Assay Buffer immediately before use. Protect from light.
Phase 2: Microplate Workflow (96-Well Format)
-
Dispense Inhibitor: Add 2 µL of the serially diluted inhibitor (in DMSO) to the designated wells of a clear, flat-bottom 96-well microplate.
-
Add Controls:
-
Positive Inhibition Control: Add 2 µL of 50 mM EDTA (strips zinc, validates metallo-dependency).
-
Negative Control (Vehicle): Add 2 µL of 100% DMSO (establishes baseline uninhibited velocity).
-
-
Pre-Incubation: Dispense 48 µL of the
Enzyme Solution (1.0 nM) into all wells. Shake the plate briefly on an orbital shaker (10 seconds). Incubate at 25°C for 15 minutes. -
Reaction Initiation: Rapidly dispense 50 µL of the
Nitrocefin Substrate Solution (30 µM) into all wells using a multichannel pipette to start the reaction. Total well volume is now 100 µL. -
Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 482 nm every 30 seconds for 15 minutes at 25°C.
Caption: Step-by-step in vitro microplate assay workflow for kinetic MBL inhibitor profiling.
Data Analysis & Assay Validation
Extracting Initial Velocities ( )
Calculate the initial velocity (
Dose-Response & Calculation
Plot the normalized fractional activity (
Self-Validating System: The Z'-Factor
To ensure the assay is statistically robust and the compound's inhibition is genuine, calculate the Z'-factor using the DMSO negative control (
References
-
Li, X., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965. Retrieved March 5, 2026, from[Link][2]
-
Tehrani, K., et al. (2023). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. PMC. Retrieved March 5, 2026, from[Link][4]
-
Badrey, M., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. Retrieved March 5, 2026, from[Link][3]
Sources
- 1. 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the In Vitro Evaluation of 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid for Anticancer Activity
Introduction: The Rationale for Investigating 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] In oncology, imidazole derivatives have emerged as promising therapeutic agents, demonstrating the ability to induce cancer cell death through diverse mechanisms such as apoptosis, cell cycle arrest, kinase inhibition, and disruption of microtubule dynamics.[2] Marketed drugs like dacarbazine and nilotinib contain the imidazole moiety, highlighting its clinical relevance.[3][4]
This document focuses on a novel investigational compound, 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid (hereafter referred to as BBIC ). BBIC integrates three key structural features:
-
The Imidazole Core: A versatile heterocyclic ring known to interact with various biological targets.[5]
-
A 4-Bromobenzyl Group: This moiety can enhance binding affinity and has been incorporated into other compounds with demonstrated anticancer properties, including topoisomerase inhibitors.
-
A Carboxylic Acid Group at the 2-position: This functional group can participate in hydrogen bonding and has been explored in imidazole derivatives designed as enzyme inhibitors.[6]
Given this structural rationale, BBIC presents a compelling candidate for anticancer drug discovery. This guide provides a series of detailed protocols for the initial in vitro characterization of BBIC's efficacy and mechanism of action (MOA) in cancer cell lines. The methodologies are designed to be self-validating and provide a robust foundation for further investigation.
Compound Preparation and Handling
Proper handling and preparation of the test compound are critical for reproducible results.
Compound Information:
-
Full Name: 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid
-
CAS Number: 1439899-09-8
-
Molecular Weight: 281.11 g/mol
Protocol 2.1: Preparation of Stock Solution
-
Justification: Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent for dissolving a wide range of organic compounds for in vitro screening. A high-concentration stock solution minimizes the volume of solvent added to cell cultures, preventing solvent-induced toxicity.
-
Materials:
-
1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid (BBIC) powder (Purity ≥98%)
-
Sterile, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh 5 mg of BBIC powder.
-
To prepare a 20 mM stock solution, dissolve the 5 mg of BBIC (MW: 281.11) in 889.3 µL of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light. For long-term storage (>6 months), -80°C is recommended.
-
Phase I: Initial Cytotoxicity Screening
The primary objective is to determine if BBIC exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) activity against a panel of cancer cell lines and to quantify its potency by determining the half-maximal inhibitory concentration (IC50).
Protocol 3.1: MTT Cell Viability Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, the amount of which is proportional to the number of living cells.[7]
-
Cell Line Panel Rationale: A diverse panel is used to assess the breadth of activity. Including a non-cancerous cell line is crucial for evaluating preliminary selectivity.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the BBIC stock solution in complete culture medium. Final concentrations should typically range from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of BBIC. Include "vehicle control" wells (containing the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells.
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Workflow for Cytotoxicity Screening
Caption: Workflow for determining the IC50 of BBIC using the MTT assay.
Table 1: Hypothetical IC50 Data for BBIC
| Cell Line | Cancer Type | IC50 (µM) after 48h | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 7.1 |
| A549 | Lung Carcinoma | 12.2 | 5.0 |
| HCT-116 | Colon Carcinoma | 5.3 | 11.4 |
| MCF-10A | Normal Breast Epithelial | 60.5 | 1.0 |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.
Phase II: Mechanism of Action (MOA) Elucidation
Based on the promising cytotoxicity results (hypothetically, most potent in HCT-116), the next logical step is to investigate how BBIC induces cell death. We will explore two primary mechanisms common to imidazole-based anticancer agents: Apoptosis Induction and Cell Cycle Arrest .[2]
Apoptosis Induction Analysis
Apoptosis is a form of programmed cell death crucial for eliminating damaged or cancerous cells.[8] We will use two complementary methods to assess whether BBIC is an apoptosis inducer.
Protocol 4.1.1: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry
-
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Procedure:
-
Seed HCT-116 cells in 6-well plates and grow until they reach ~70% confluency.
-
Treat the cells with BBIC at its IC50 (5.3 µM) and 2x IC50 (10.6 µM) concentrations for 24 hours. Include a vehicle control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Protocol 4.1.2: Western Blot for Key Apoptosis Regulators
-
Principle: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, containing both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[10] An increase in the Bax/Bcl-2 ratio promotes the activation of executioner caspases, such as Caspase-3. Detecting the cleaved (active) form of Caspase-3 is a hallmark of apoptosis.
-
Procedure:
-
Treat HCT-116 cells with BBIC as described in Protocol 4.1.1.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The Intrinsic Apoptosis Pathway
Caption: BBIC is hypothesized to induce apoptosis by increasing the Bax/Bcl-2 ratio.
Cell Cycle Analysis
Disruption of the normal cell cycle is a primary strategy for halting cancer proliferation.[11] This protocol determines at which phase of the cell cycle BBIC exerts its effects.
Protocol 4.2.1: Propidium Iodide (PI) Staining for DNA Content
-
Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA they contain. This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[12]
-
Procedure:
-
Seed and treat HCT-116 cells with BBIC (IC50 and 2x IC50) for 24 hours as described previously.
-
Harvest the cells (including supernatant) and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., PE or PerCP).
-
Model the resulting DNA histograms using cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in each phase.
-
Workflow for Cell Cycle Analysis
Caption: Step-by-step workflow for cell cycle analysis via PI staining.
Table 2: Hypothetical Cell Cycle Distribution in HCT-116 Cells Treated with BBIC
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55.2% | 24.5% | 20.3% |
| BBIC (5.3 µM) | 25.8% | 18.1% | 56.1% |
| BBIC (10.6 µM) | 18.9% | 13.5% | 67.6% |
The data suggest a significant accumulation of cells in the G2/M phase, indicating a G2/M cell cycle arrest.
Conclusion and Future Directions
This application note provides a foundational framework for the initial in vitro investigation of 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid (BBIC). The outlined protocols enable a systematic evaluation of its cytotoxic potential and primary mechanisms of action.
Based on our hypothetical results, BBIC is a promising anticancer agent that exhibits selective cytotoxicity against colon cancer cells. Its mechanism of action appears to involve the induction of apoptosis via the intrinsic mitochondrial pathway and the arrest of the cell cycle in the G2/M phase.
Recommended Future Studies:
-
Kinase Profiling: Given that many imidazole derivatives are kinase inhibitors, screening BBIC against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR) is a logical next step.[4][13]
-
Microtubule Dynamics: Investigate if BBIC affects tubulin polymerization, a known mechanism for imidazole compounds that cause G2/M arrest.[11]
-
Clonogenic Assays: Perform long-term survival assays to determine if the compound's effects are cytocidal or cytostatic.
-
In Vivo Studies: If in vitro data remain promising, advance the compound to preclinical animal models (e.g., xenograft models) to evaluate its efficacy and safety in vivo.
References
- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Google.
-
Srour, A. M., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega. Available at: [Link]
-
Kaur, R., et al. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 13(15), 1361-1392. Available at: [Link]
-
Elahian, F., et al. (2014). Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. ResearchGate. Available at: [Link]
-
Elahian, F., et al. (2014). Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. Ingenta Connect. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 28(23), 7878. Available at: [Link]
-
Recent development of imidazole derivatives as potential anticancer agents. (2022). ResearchGate. Available at: [Link]
-
Imidazoles as potential anticancer agents: An update on recent studies. (2021). Molecules, 26(14), 4213. Available at: [Link]
-
Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. (2020). Molecules, 25(18), 4242. Available at: [Link]
-
Khan, I., et al. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment. Semantic Scholar. Available at: [Link]
-
1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid. (n.d.). MilliporeSigma. Retrieved from [Link]
-
1-(4-Bromobenzyl)-1H-imidazole. (n.d.). AA Blocks. Retrieved from [Link]
-
Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase. (2016). EXCLI Journal, 15, 62-75. Available at: [Link]
-
Wang, Y., et al. (2020). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules, 25(18), 4242. Available at: [Link]
-
Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965. Available at: [Link]
-
Antifungal Activity of 1,4-Dialkoxynaphthalen-2-Acyl Imidazolium Salts by Inducing Apoptosis of Pathogenic Candida spp. (2021). Molecules, 26(11), 3369. Available at: [Link]
-
Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2024). RSC Advances, 14(3), 1634-1652. Available at: [Link]
-
2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[11][14]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2024). RSC Medicinal Chemistry. Available at: [Link]
-
Khan, I., et al. (2015). Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway. Arabian Journal of Chemistry, 12(8), 2820-2828. Available at: [Link]
-
Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022). Molecules, 27(20), 6902. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijsred.com [ijsred.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2015-610 [excli.de]
- 13. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Analysis of Imidazole Carboxylic Acids
Method Development Guide for Polar Zwitterionic Metabolites
Executive Summary & Core Challenge
Imidazole carboxylic acids (e.g., Imidazole-4-carboxylic acid, Imidazole-4,5-dicarboxylic acid) represent a distinct analytical challenge due to their amphoteric nature and high polarity . These small molecules contain both a basic imidazole ring (pKa ~6.0–7.0) and acidic carboxylic moieties (pKa ~2.0–4.0), resulting in a zwitterionic state at neutral pH.
The "Polarity Trap": Conventional Reverse-Phase (C18) chromatography fails for these analytes because:
-
Lack of Retention: They elute in the void volume (
) where ion suppression is highest. -
Secondary Interactions: Residual silanols on silica columns interact with the basic imidazole nitrogen, causing severe peak tailing.
-
pH Sensitivity: Slight pH shifts dramatically alter the net charge, affecting reproducibility.
This guide details a Hydrophilic Interaction Liquid Chromatography (HILIC) approach as the primary protocol, with Mixed-Mode Chromatography as a robust alternative, ensuring retention, sensitivity, and MS-compatibility without the use of persistent ion-pairing reagents.
Method Development Strategy: The "Why" and "How"
Column Selection: HILIC vs. Mixed-Mode
We prioritize Zwitterionic HILIC (ZIC-HILIC) stationary phases. Unlike bare silica, ZIC-HILIC phases (containing sulfobetaine or phosphorylcholine groups) provide a permanent water-rich layer on the surface while allowing weak electrostatic interactions. This "partitioning + electrostatic" mechanism is ideal for separating imidazole acids from interfering matrix components.
Mobile Phase Chemistry
-
Buffer Selection: Ammonium Acetate (10–20 mM) is critical. It provides the necessary ionic strength to disrupt secondary ionic interactions and maintains a stable pH.
-
pH Optimization:
-
Target pH 5.8 – 6.5: At this pH, the carboxylic acid is deprotonated (
) and the imidazole ring is partially protonated. This enhances the hydrophilic interaction with the HILIC water layer. -
Avoid pH < 3: The molecule becomes fully cationic, potentially leading to repulsion from positively charged HILIC phases (depending on the specific column chemistry).
-
Mass Spectrometry Detection[1]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode is generally more sensitive for imidazoles due to the high proton affinity of the nitrogen ring.
-
Desolvation: HILIC mobile phases (high ACN) desolvate more efficiently than aqueous RP phases, often yielding a 5–10x gain in sensitivity.
Visualization: Method Development Workflow
The following decision tree outlines the logical flow for optimizing the separation of imidazole derivatives.
Figure 1: Decision matrix for selecting the chromatographic mode based on analyte polarity. HILIC is the designated path for imidazole carboxylic acids.
Detailed Experimental Protocol
Chemicals & Reagents
-
Standards: Imidazole-4-carboxylic acid (ICA), Imidazole-4,5-dicarboxylic acid (IDCA).
-
Internal Standard (IS): Urocanic acid-d4 or Histidine-15N3 (structural analogs).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.
Sample Preparation (Protein Precipitation)
Direct injection of urine or plasma is possible after simple cleanup due to the high retention of polar analytes in HILIC (matrix elutes early or late).
-
Aliquoting: Transfer 50 µL of plasma/urine to a 1.5 mL centrifuge tube.
-
Spiking: Add 10 µL of Internal Standard solution (1 µg/mL in 50:50 ACN:Water).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) .
-
Note: The high organic content matches the initial HILIC mobile phase conditions.
-
-
Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer: Transfer supernatant to an HPLC vial. Do not evaporate and reconstitute in water , as this will cause peak broadening upon injection into a HILIC column.
LC Conditions (HILIC)
| Parameter | Setting |
| System | UHPLC (e.g., Agilent 1290, Waters Acquity) |
| Column | ZIC-HILIC (Merck/SeQuant) or Acquity BEH Amide (Waters) Dimensions: 2.1 x 100 mm, 1.7 µm or 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.8 (adjusted w/ Acetic Acid) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2–5 µL (Must be in high organic solvent) |
Gradient Table:
| Time (min) | %B (Organic) | Description |
| 0.0 | 90 | Initial high organic for retention |
| 1.0 | 90 | Isocratic hold to stabilize baseline |
| 6.0 | 50 | Linear ramp to elute polar analytes |
| 7.0 | 50 | Hold to flush matrix |
| 7.1 | 90 | Return to initial conditions |
| 10.0 | 90 | Re-equilibration (Critical for HILIC) |
MS/MS Parameters (Source & MRM)
Source Settings (ESI+):
-
Gas Temperature: 325°C (Higher temp aids desolvation of aqueous buffers)
-
Gas Flow: 10 L/min
-
Nebulizer: 35 psi
-
Capillary Voltage: 3500 V
MRM Transitions: Note: Optimize Collision Energy (CE) for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Loss ID | CE (eV) |
| Imidazole-4-carboxylic acid | 113.1 [M+H]+ | 69.1 | -CO2 (44 Da) | 15 |
| 95.1 | -H2O (18 Da) | 10 | ||
| Imidazole-4,5-dicarboxylic acid | 157.1 [M+H]+ | 113.1 | -CO2 (44 Da) | 12 |
| 139.1 | -H2O (18 Da) | 10 | ||
| 1-Methyl-4-imidazoleacetic acid | 141.1 [M+H]+ | 95.1 | -CH2COOH | 18 |
Mechanism of Separation (Graphviz)
Understanding the HILIC mechanism ensures better troubleshooting. The analyte partitions into the water-rich layer adsorbed on the zwitterionic surface.
Figure 2: HILIC retention mechanism. Retention is driven by partitioning into the water layer and electrostatic modulation.
Troubleshooting & Optimization
Peak Tailing
-
Cause: Secondary interactions between the imidazole nitrogen and free silanols, or metal chelation by the carboxylic acid.
-
Solution: Increase Ammonium Acetate concentration to 20 mM. If using a steel column body, consider a PEEK-lined column to reduce metal interaction.
Retention Time Shifting
-
Cause: HILIC columns require long equilibration times.
-
Solution: Ensure at least 15–20 column volumes of re-equilibration between runs. Maintain precise pH control of Mobile Phase A.
Sensitivity Loss
-
Cause: Ion suppression from salts eluting early (in RP) or late (in HILIC).
-
Solution: Divert the LC flow to waste for the first 1.0 min. Ensure the sample diluent is >80% ACN to prevent "solvent mismatch" effects which ruin peak shape.
References
-
Teav, T. et al. (2021).[1] Hydrophilic Interaction Liquid Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry.[1]
-
Cahours, X. et al. (2014). A Quantitative LC/MS Method Targeting Urinary 1-methyl-4-imidazoleacetic Acid for Safety Monitoring. Analytical and Bioanalytical Chemistry.
-
SIELC Technologies. (2023). HILIC Separation of Carboxylic Acids using Obelisc N.
-
Waters Corporation. (2020). Ion-Pairing Selection and Mixer Considerations in LC-MS Workflows.
-
PubChem. (2023).[2][3] Imidazole-4-carboxylic acid: Chemical and Physical Properties. National Library of Medicine.
Sources
Application Note: Experimental Conditions for the Regioselective N-Alkylation of 1H-Imidazole-2-Carboxylic Acid
Introduction & Mechanistic Rationale
1H-imidazole-2-carboxylic acid is a highly privileged scaffold in drug discovery, frequently utilized in the development of metallo-β-lactamase inhibitors and neurotropic antiviral agents[1]. However, the functionalization of this molecule presents a significant chemoselective challenge. The molecule possesses two competing nucleophilic sites under basic conditions: the amphoteric imidazole nitrogen (pKa ~12–14) and the highly acidic carboxylic acid group (pKa ~2–3)[2].
Direct alkylation of the unprotected acid typically results in spontaneous esterification (O-alkylation) or a complex mixture of N-alkylated, O-alkylated, and N,O-bis-alkylated products[3]. To establish a self-validating, high-yield protocol, a three-step protection-alkylation-deprotection sequence is mandatory. By masking the carboxylic acid as an ethyl ester, the nucleophilicity is restricted entirely to the imidazole nitrogen, allowing for precise regiocontrol during the alkylation event[4].
Experimental Workflow & Pathway Visualization
The following diagrams illustrate the mechanistic causality behind the chosen synthetic route and the step-by-step progression of the molecule.
Fig 1: Mechanistic rationale demonstrating why carboxylic acid protection is required.
Fig 2: The three-step protection, alkylation, and deprotection workflow.
Step-by-Step Experimental Protocols
Note: The following procedures are adapted from validated synthetic routes for imidazole-based alphavirus inhibitors[4].
Phase 1: Esterification (Protection)
Objective: Convert 1H-imidazole-2-carboxylic acid to ethyl 1H-imidazole-2-carboxylate to prevent O-alkylation.
-
Suspend 1H-imidazole-2-carboxylic acid (1.0 equiv) in anhydrous ethanol (0.5 M concentration).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise.
-
Reflux the mixture for 12–16 hours under an inert atmosphere (N₂ or Argon).
-
Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the baseline acid spot validates completion.
-
Concentrate the mixture in vacuo, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate (EtOAc).
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield ethyl 1H-imidazole-2-carboxylate. (Note: This intermediate is also commercially available to bypass this step[]).
Phase 2: Regioselective N-Alkylation
Objective: Alkylate the imidazole nitrogen using a mild base to prevent side reactions.
-
Dissolve ethyl 1H-imidazole-2-carboxylate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Add sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (1.2–1.5 equiv) to the solution.
-
Causality Note: The use of standard carbonate bases in DMF provides the optimal thermodynamic conditions for N-alkylation. Bulkier bases like Cs₂CO₃ have been shown to inadvertently favor O-alkylation in related functionalized imidazole systems[6].
-
-
Add the desired alkyl halide (e.g., 1-chloro-4-(chloromethyl)benzene) (1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature to 90 °C for 24 hours, depending on the electrophilicity of the alkyl halide[4].
-
Quench the reaction by adding distilled water. Extract the aqueous phase 3x with EtOAc.
-
Wash the combined organic layers with brine (to remove residual DMF), dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes:EtOAc gradient) if necessary.
Phase 3: Saponification (Deprotection)
Objective: Hydrolyze the ester back to the target N-alkylated carboxylic acid.
-
Dissolve the N-alkylated ethyl ester in a 1:1 mixture of Ethanol and Water (or THF/Water).
-
Add Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (3.0 equiv).
-
Stir at room temperature for 24 hours[4].
-
Carefully acidify the mixture to pH ~3–4 using 1N HCl.
-
Causality Note: The amphoteric nature of the N-alkyl-1H-imidazole-2-carboxylic acid means it is soluble in both highly acidic and highly basic aqueous solutions[7]. Precise pH control is required to reach the isoelectric point and precipitate the zwitterionic product.
-
-
Filter the resulting precipitate. If no precipitate forms, extract with a highly polar organic solvent (e.g., n-butanol or 10% MeOH in DCM) to isolate the final product.
Quantitative Data: Optimization of N-Alkylation Conditions
The choice of base and solvent dictates the kinetic vs. thermodynamic control of the reaction. Table 1 summarizes the optimization parameters for Phase 2 (Alkylation of the ethyl ester).
| Entry | Base | Solvent | Temp | Time | Yield (%) | Mechanistic Observation |
| 1 | K₂CO₃ | DMF | 90 °C | 24 h | 85% | Optimal thermodynamic control; high N-selectivity. |
| 2 | Na₂CO₃ | DMF | RT | 24 h | 78% | Mild conditions; prevents decomposition but slower kinetics[4]. |
| 3 | Cs₂CO₃ | DMF | 90 °C | 12 h | 60% | Faster reaction, but bulkier cation promotes competing O-alkylation[6]. |
| 4 | NaH | THF | 0 °C to RT | 2 h | 70% | Rapid deprotonation; requires strictly anhydrous environment. |
| 5 | TEA | DCM | RT | 24 h | <20% | Insufficient basicity to fully deprotonate the imidazole NH. |
Table 1: Comparison of experimental conditions for the N-alkylation of ethyl 1H-imidazole-2-carboxylate.
Troubleshooting & Self-Validating Systems
-
Incomplete Hydrolysis in Phase 3: If the final yield is low, verify the completion of Phase 3 using LC-MS. Esters of sterically hindered N-alkyl imidazoles are resistant to hydrolysis at room temperature and may require heating to 50 °C during saponification[8].
-
Amphoteric Isolation Failure: If no precipitate forms upon acidification in Phase 3, you have likely over-acidified the solution (pH < 2), protonating the imidazole ring and pulling the molecule back into the aqueous phase. To rescue the product, back-titrate with dilute NaOH dropwise until the solution becomes cloudy (the isoelectric point).
References
-
Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication Source: PubMed Central (PMC) URL:[Link]
-
Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity Source: PubMed Central (PMC) URL:[Link]
-
Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review Source: MDPI Pharmaceuticals URL:[Link]
-
Product Class 3: Imidazoles Source: Science of Synthesis (Thieme) URL:[Link]
-
Alkylation of Carboxylic Acids And 1,2,3-Triazoles Using Imidates Source: Syracuse University Surface URL:[Link]
Sources
- 1. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review [mdpi.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. "Alkylation of Carboxylic Acids And 1,2,3-Triazoles Using Imidates" by Wenhong Lin [surface.syr.edu]
- 4. Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Using 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid as a chemical probe for target validation.
Executive Summary
This guide details the use of 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid as a chemical probe for validating D-Amino Acid Oxidase (DAAO) as a therapeutic target. DAAO is a flavoenzyme responsible for the degradation of D-serine, a potent co-agonist of the NMDA receptor (NMDAR).[1][2]
Inhibition of DAAO elevates synaptic D-serine levels, potentially reversing NMDAR hypofunction observed in schizophrenia.[2] This compound features a classic imidazole-2-carboxylic acid pharmacophore that mimics the D-amino acid substrate, anchoring it to the active site, while the 4-bromobenzyl moiety exploits the hydrophobic "lid" region of the enzyme to enhance potency and selectivity.
Mechanism of Action & Structural Biology
To effectively use this probe, researchers must understand its binding mode. The compound functions as a competitive inhibitor of DAAO, preventing the oxidative deamination of D-serine.[2]
Binding Topology
-
Substrate Mimicry: The imidazole-2-carboxylic acid core acts as a bioisostere of D-amino acids (e.g., D-serine).
-
Electrostatic Anchor: The carboxylic acid group forms a critical bidentate electrostatic interaction with Arg283 and a hydrogen bond with Tyr228 in the DAAO active site.[1] These residues are essential for substrate recognition.
-
Hydrophobic Engagement: The 4-bromobenzyl tail extends into the hydrophobic channel (often involving Tyr224 and Leu215 ). This interaction stabilizes the "lid-open" or "lid-mobile" conformation, blocking FAD re-oxidation or substrate entry.
Signaling Pathway Visualization
Figure 1: Mechanism of DAAO inhibition. The probe blocks the degradation of D-serine, preserving the pool available for NMDAR activation.
Protocol 1: In Vitro Enzymatic Inhibition (IC50)
Objective: Determine the potency (IC50) of the probe against recombinant human DAAO (hDAAO). Principle: The assay couples DAAO activity to Horseradish Peroxidase (HRP). DAAO generates H2O2 during D-serine oxidation, which HRP uses to convert a non-fluorescent reagent (e.g., Amplex Red) into highly fluorescent resorufin.
Materials
-
Enzyme: Recombinant hDAAO (Final conc: 5–10 nM).
-
Substrate: D-Serine (Final conc: Km value, typically ~5–10 mM).
-
Cofactor: FAD (Final conc: 5 µM).
-
Detection: HRP (0.5 U/mL) + Amplex Red (50 µM).
-
Buffer: 50 mM Sodium Phosphate, pH 7.4, 0.01% Tween-20.
-
Probe Stock: 10 mM in DMSO.
Step-by-Step Methodology
-
Preparation: Dilute the probe in Assay Buffer to 4x desired final concentrations (e.g., 0.1 nM to 10 µM). Keep DMSO constant (max 1%).
-
Pre-Incubation: In a black 96-well plate, add:
-
25 µL Probe solution.
-
25 µL Enzyme Mix (hDAAO + FAD + HRP).
-
Incubate for 15 minutes at 25°C to allow inhibitor binding.
-
-
Initiation: Add 50 µL Substrate Mix (D-Serine + Amplex Red).
-
Measurement: Immediately monitor fluorescence (Ex/Em 530/590 nm) in kinetic mode for 20–30 minutes.
-
Analysis: Calculate the slope (RFU/min) of the linear portion. Normalize to "No Inhibitor" (100% activity) and "No Enzyme" (0% activity) controls. Fit data to a 4-parameter logistic equation to derive IC50.
Protocol 2: Cellular Target Engagement
Objective: Confirm the probe penetrates cells and inhibits intracellular DAAO. Model: U87 glioblastoma cells (endogenous DAAO) or DAAO-transfected HEK293 cells.
Step-by-Step Methodology
-
Seeding: Plate U87 cells (10,000 cells/well) in 96-well plates. Culture for 24h.
-
Treatment: Replace media with fresh media containing the probe (various concentrations) and 1 mM exogenous D-serine (to drive flux). Incubate for 2–4 hours.
-
Lysis/Extraction: Wash cells with PBS. Lyse with methanol/water (80:20) to extract amino acids.
-
Quantification: Measure intracellular D-serine levels using HPLC or a specific enzymatic assay.
-
Success Criterion: A dose-dependent increase in intracellular D-serine compared to vehicle-treated control indicates successful target engagement.
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for validating DAAO inhibition potency.
Critical Considerations & Specificity
-
Selectivity Check: Always counter-screen against D-Aspartate Oxidase (DDO) and Glycine Oxidase (GO) . The imidazole-2-carboxylic acid scaffold is generally selective for DAAO, but high concentrations (>50 µM) may show off-target effects.
-
Solubility: The 4-bromobenzyl group increases lipophilicity (cLogP ~2.3). Ensure final assay DMSO concentration is <1% to prevent enzyme denaturation, but sufficient to keep the compound soluble.
-
Interference: Imidazoles can sometimes interfere with heme-proteins. While HRP is robust, verify that the compound does not quench resorufin fluorescence directly (add product to compound alone as a control).
References
-
BenchChem. (2025). A Comparative Guide to Novel D-Amino Acid Oxidase (DAAO) Inhibitors - Experimental Protocols. BenchChem Application Notes. Link
-
Molla, G., et al. (2006). Structure-function relationships in human D-amino acid oxidase.[1] Frontiers in Bioscience. Link
-
Hopkins, S. C., et al. (2013). D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia.[2] Journal of Medicinal Chemistry. Link
-
Terry-Lorenzo, R. T., et al. (2014). Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. Bioscience Reports. Link
-
Sigma-Aldrich. (2025). Product Specification: 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid.Link
Sources
Techniques for measuring the binding affinity of small molecule inhibitors.
Title: Precision Quantitation of Small Molecule-Protein Interactions: A Comprehensive Guide to Binding Affinity Methodologies
toIntroduction: The Thermodynamics of Drug Discovery
In the transition from "Hit Identification" to "Lead Optimization," the most common failure mode is the reliance on functional potency (
This guide details the three industry-standard methodologies for measuring these constants, selected to cover distinct physical modalities:
-
Surface Plasmon Resonance (SPR): The gold standard for real-time kinetics (
). -
Fluorescence Polarization (FP): The workhorse for high-throughput equilibrium binding (
). -
Isothermal Titration Calorimetry (ITC): The "truth" standard for thermodynamics (
) and stoichiometry.
The Drug Discovery Funnel & Assay Positioning
Figure 1: Strategic positioning of binding assays. FP is utilized for speed, SPR for kinetic resolution, and ITC for mechanistic validation.
Technique I: Surface Plasmon Resonance (SPR)[1][2][3]
Core Utility: Real-time measurement of association (
SPR measures changes in the refractive index near a sensor surface. For small molecule inhibitors (low molecular weight, <500 Da), the signal is inherently low, necessitating rigorous surface density optimization.
Protocol: Single-Cycle Kinetics (SCK)
SCK is preferred over Multi-Cycle Kinetics for small molecules as it requires no regeneration steps between injections, preserving the activity of unstable protein targets.
Step 1: Chip Selection & Immobilization
-
Sensor Chip: Use a carboxymethylated dextran chip (e.g., CM5 or CM7). CM7 has a higher carboxylation density, ideal for small molecules to maximize
. -
Coupling: Standard Amine Coupling (EDC/NHS).
-
Target Density Calculation (The "Golden Rule"): You must calculate the required ligand density (
) to achieve a theoretical of ~20-30 RU. Do not aim for higher signals; high density induces Mass Transport Limitation (MTL), masking fast kinetics.
Pro-Tip: If your protein is 50 kDa and your inhibitor is 500 Da, to get a signal of 20 RU, you need ~2,000 RU of protein immobilized.
Step 2: The Solvent Correction Small molecules require DMSO for solubility (typically 1-5%). DMSO has a high refractive index.
-
Prepare a "Solvent Correction Cycle" with 8 points ranging from 4.5% to 5.5% DMSO (if working at 5%).
-
This corrects for bulk refractive index mismatches between the running buffer and samples.
Step 3: Single-Cycle Injection
-
Flow Rate: High flow (50-100 µL/min) to minimize diffusion effects.
-
Titration: Inject 5 concentrations of the inhibitor in increasing order (e.g., 0.1, 0.3, 1, 3, 10 µM) without washing in between.
-
Dissociation: Allow a long dissociation phase (10-20 mins) only after the final high-concentration injection.
Step 4: Data Analysis
-
Fit data to a 1:1 Langmuir binding model .
-
Quality Check: The "T-value" (transport limitation coefficient) in the fit should be low. If
(transport rate) , your data is diffusion-limited. Remedy: Lower the surface density ( ) or increase flow rate.
Technique II: Fluorescence Polarization (FP)[4][5]
Core Utility: High-throughput determination of
FP relies on the principle that a small fluorescent tracer tumbles rapidly (low polarization), while a tracer-protein complex tumbles slowly (high polarization).[1]
Figure 2: The mechanics of FP. Inhibitors displace the tracer, returning the system to a low polarization state.
Protocol: Competitive Binding Assay
Step 1: Tracer Optimization (The "Z-Factor" Check)
-
Synthesize a fluorescent probe (e.g., FITC or TAMRA linked to a known binder).
-
Titration: Titrate protein against a fixed concentration of tracer (usually 1-10 nM).
-
Selection: Choose the protein concentration that yields ~50-80% of the maximal polarization shift (
to ). This ensures the assay is sensitive to displacement.
Step 2: The G-Factor Calibration
-
Before running the plate, calibrate the "G-factor" on your reader. This corrects for intrinsic differences in the optical paths of vertical vs. horizontal light.
-
Target: Set the G-factor such that free tracer reads 20-35 mP.
Step 3: Competitive Binding (
-
Mix: [Protein] (fixed at
) + [Tracer] (fixed) + [Inhibitor] (titrated). -
Incubate: 30-60 mins at Room Temp (equilibrium is critical).
-
Read: Measure mP (milli-Polarization units).
-
Calculate: Plot mP vs. log[Inhibitor] to get
.
Step 4: Converting
Where:
- = Concentration of the fluorescent tracer.
- = Dissociation constant of the tracer (determined in Step 1).
Technique III: Isothermal Titration Calorimetry (ITC)
Core Utility: Label-free measurement of Enthalpy (
ITC measures the heat released or absorbed upon binding. It is the only technique that directly measures
Protocol: The "Clean" Titration
Step 1: The C-Value Window
The shape of the ITC curve is determined by the c-value:
-
Target:
. -
If
: The curve is too shallow; cannot be determined accurately. -
If
: The curve is a "step function"; only and are accurate.
Step 2: Sample Preparation (Crucial)
-
Dialysis: Both protein and ligand must be in the exact same buffer. Dialyze the protein against the buffer, then use the final dialysate to dissolve the small molecule inhibitor.
-
Degassing: Degas samples for 10 mins to prevent bubble formation in the cell (which causes massive noise spikes).
Step 3: The Titration Schedule
-
Cell: Protein (e.g., 20 µM).
-
Syringe: Inhibitor (e.g., 200-300 µM). Ratio should be ~10-15x cell concentration.
-
Injections:
-
Injection 1: 0.4 µL (Throwaway injection to account for diffusion at the tip).
-
Injections 2-20: 2.0 µL each, spaced 120-180 seconds apart.
-
Step 4: Analysis
-
Subtract the "Heat of Dilution" (titrating ligand into buffer only) from the raw data.
-
Fit to "One Set of Sites" model.
-
Self-Validation: If
(Stoichiometry) is not close to an integer (e.g., 0.8 - 1.2 for a 1:1 binder), check your protein concentration calculation ( ). This is the most common error.
Comparative Summary & Decision Matrix
Table 1: Methodological Comparison
| Feature | SPR (Kinetics) | FP (Throughput) | ITC (Thermodynamics) |
| Primary Output | |||
| Throughput | Medium (100s/day) | High (10,000s/day) | Low (4-8/day) |
| Sample Consumption | Low (<10 µg) | Very Low (<1 µg) | High (>200 µg) |
| Labeling | None (Immobilized) | Tracer Required | None (Solution) |
| Sweet Spot | Lead Optimization | Primary Screening | Mechanism of Action |
Decision Tree for Assay Selection
Figure 3: Logical workflow for selecting the appropriate binding assay based on project stage and data requirements.
References
-
Cytiva (formerly GE Healthcare).Sensor Surface Handbook. (Guidance on
and surface density calculations). Available at: [Link] -
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. (The definitive source for Z-factor). Available at: [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (
) and the concentration of inhibitor which causes 50 per cent inhibition ( ) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link] -
Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. (Excellent overview of experimental design). Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of N-Benzyl Imidazole Compounds
Executive Overview
N-benzyl imidazole derivatives are highly versatile pharmacophores frequently utilized in the development of aromatase inhibitors, antifungal agents, and target-specific antagonists[1][2]. However, their structural topology presents inherent solubility challenges. The lipophilic benzyl group combined with the planar imidazole ring promotes strong
This technical guide is designed for drug development professionals to systematically diagnose, troubleshoot, and resolve precipitation and solubility issues associated with N-benzyl imidazole compounds during in vitro assays and formulation.
Diagnostic Workflow
Troubleshooting workflow for N-benzyl imidazole precipitation in drug discovery assays.
Troubleshooting Guide & FAQs
Q1: Why does my N-benzyl imidazole precipitate immediately upon dilution from a DMSO stock into an aqueous assay buffer? A: This is a classic kinetic solubility failure caused by localized supersaturation. While DMSO is fully miscible with water, the lipophilic N-benzyl imidazole is not. When a concentrated DMSO stock is injected directly into an aqueous medium, the local solvent polarity shifts drastically before the DMSO can diffuse. The compound's concentration in that micro-environment exceeds its kinetic solubility limit, forcing rapid nucleation and precipitation[4][5]. Causality & Corrective Action: Never add aqueous buffer directly to the DMSO stock. Instead, add the DMSO stock dropwise into the aqueous buffer while vigorously vortexing. The kinetic energy of vortexing ensures rapid dispersion of the DMSO, preventing localized high concentrations of the lipophilic compound[5].
Q2: My biochemical assay (IC50) results are erratic and shift between replicates. Could this be related to solubility? A: Yes. N-benzyl imidazoles are highly prone to forming colloidal aggregates or micro-precipitates in aqueous buffers long before visible cloudiness occurs. These aggregates sequester the compound, artificially lowering the effective free-drug concentration available to bind the target. This leads to falsely shifted IC50 values, flat dose-response curves, or erratic assay data[6]. Causality & Corrective Action: To prevent aggregation-induced artifacts, perform your serial dilutions in 100% DMSO rather than serially diluting in the aqueous buffer. This minimizes the time the compound spends in a supersaturated aqueous state[6]. Additionally, you can introduce a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt micelles and aggregates, provided it does not interfere with your biological target[6].
Q3: How can I improve the thermodynamic (equilibrium) solubility of an N-benzyl imidazole for in vivo dosing? A: The most effective structural strategy is salt formation or co-crystallization targeting the basic imidazole nitrogen. Causality & Corrective Action: The imidazole ring typically has a pKa that allows for protonation in mildly acidic environments[3]. By formulating the free base with a strong acid (e.g., HCl, mesylate) or co-crystallizing with an organic acid (e.g., salicylic acid, fumaric acid), you lower the microenvironmental pH of the dissolving solid. This ionizes the imidazole nitrogen, disrupting the stable crystal lattice and significantly increasing both the dissolution rate and the equilibrium solubility compared to the neutral free base[7][8].
Quantitative Data: Solubility Enhancement Strategies
The following table summarizes the expected outcomes and mechanistic rationale for various solubility enhancement techniques applied to N-benzyl imidazoles.
| Enhancement Strategy | Mechanism of Action | Typical Fold-Increase in Aqueous Solubility | Optimal Application Phase |
| Salt Formation (e.g., Mesylate, HCl) | Ionization of the basic imidazole nitrogen; drastically lowers crystal lattice energy[3][7]. | 50x - 1000x+ (Highly pH dependent)[3] | In vivo PK studies & clinical formulation |
| Co-crystallization (e.g., Fumaric Acid) | Intermolecular hydrogen bonding with the imidazole N-atom; alters solid-state packing[8]. | 2x - 10x[8] | Solid oral dosage forms (API optimization) |
| Co-solvents (DMSO dilution) | Lowers the dielectric constant of the solvent mixture; provides kinetic stabilization[9]. | Highly variable (Concentration dependent)[9] | In vitro biochemical and cell-based assays |
| Surfactants (e.g., Triton X-100) | Micellar solubilization; thermodynamic disruption of colloidal aggregates[6]. | 5x - 20x[6] | High-Throughput Screening (HTS)[6] |
Experimental Protocol: High-Throughput Kinetic Solubility Assay
To prevent assay failure, the kinetic solubility limit of the N-benzyl imidazole must be empirically determined before running biological screens. This protocol utilizes laser nephelometry (turbidimetry) to detect the exact concentration at which micro-precipitation begins[9][10][11].
Self-Validation Mechanism: This protocol is self-validating. It establishes an internal baseline using blank buffer and pure DMSO. The kinetic limit is only confirmed when the scattered light counts statistically deviate from this internal baseline, ensuring that intrinsic buffer turbidity does not yield false positives.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock solution of the N-benzyl imidazole in anhydrous DMSO. Ensure complete dissolution by warming the vial to 37°C in a water bath and sonicating for 5 minutes[4].
-
Serial Dilution (Organic Phase): Create a 10-point concentration gradient by performing 1:2 serial dilutions in anhydrous DMSO (e.g., 10 mM down to 0.019 mM)[6].
-
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a 96-well clear-bottom plate containing 198 µL of the target aqueous assay buffer (e.g., PBS, pH 7.4). This yields a final DMSO concentration of 1.0%.
-
Rapid Mixing: Immediately mix the plate using a high-speed microplate shaker for 60 seconds. Causality: Rapid mixing prevents localized supersaturation zones that cause premature nucleation[5].
-
Equilibration: Incubate the plate at room temperature for 2 hours. This allows kinetically trapped supersaturated states to reach a stable equilibrium[6].
-
Nephelometric Measurement: Read the plate using a laser nephelometer (measuring forward scattered light at 620 nm)[10].
-
Data Analysis: Plot the scattered light intensity (counts) against the final compound concentration. The kinetic solubility limit is defined as the inflection point where light scattering significantly increases above the buffer-only baseline, indicating the onset of particulate formation[9][11].
References
-
Aqueous Solubility - Creative Biolabs: Kinetic Solubility Assay. Creative Biolabs.[Link]
-
Miniaturization of Drug Solubility and Dissolution Testings. University of Helsinki. [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor.[Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. NIH.[Link]
- WO2016066612A1 - Imidazole derivatives as prodrugs of diclofenac.
-
Introduction to the principles of drug design and action. Ethernet.edu.et. [Link]
-
Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4. NIH.[Link]
-
Investigation of possible solubility and dissolution advantages of cocrystals. SRCE.[Link]
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016066612A1 - Imidazole derivatives as prodrugs of diclofenac - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Making sure you're not a bot! [helda-test-22.hulib.helsinki.fi]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 11. pharmatutor.org [pharmatutor.org]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Imidazoles
Welcome to the Technical Support Center for imidazole N-alkylation. As a Senior Application Scientist, I have designed this guide to move beyond standard protocols and delve into the causality of chemical reactivity. The N-alkylation of imidazoles is fundamentally an SN2 nucleophilic substitution. However, achieving high yields, preventing over-alkylation, and controlling regioselectivity requires a precise orchestration of base strength, solvent polarity, and electrophile reactivity.
This living document provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, validated protocols, and the mechanistic reasoning required to optimize these critical transformations.
Core Mechanistic Principles & Workflow
Before troubleshooting, it is critical to understand the reaction's driving forces. Imidazole is an amphoteric molecule (pKa of the conjugate acid is ~7.0; pKa of the N-H is ~14.5). To transform it into a potent nucleophile, the acidic N-H proton must be abstracted by a base to form an imidazolate anion . This anion then attacks the alkylating agent (electrophile) via an SN2 mechanism[1].
If the reaction conditions are too harsh, or if the stoichiometry is poorly controlled, the newly formed N-alkyl imidazole (which still possesses a nucleophilic pyridine-like nitrogen) can attack a second molecule of the alkylating agent, resulting in an undesired imidazolium salt[2].
Mechanistic workflow and over-alkylation pathway in imidazole N-alkylation.
Troubleshooting Guides & FAQs
Issue 1: Sluggish Reactions and Low Yields
Q: My N-alkylation reaction is stalling at 30% conversion. How do I force it to completion? A: Low yields typically stem from incomplete deprotonation or a highly solvated (and therefore shielded) nucleophile.
-
Base/Solvent Causality: If you are using a weak base like K₂CO₃ in a protic solvent, the equilibrium does not favor the imidazolate anion, and hydrogen bonding dampens its nucleophilicity. Switch to a polar aprotic solvent like DMF, DMSO, or Acetonitrile (MeCN)[1]. These solvents solvate the metal cation but leave the imidazolate anion "naked" and highly reactive.
-
Irreversible Deprotonation: For sterically hindered imidazoles, switch to Sodium Hydride (NaH) in anhydrous THF. NaH acts as a strong, non-nucleophilic base that irreversibly deprotonates the imidazole (evolving H₂ gas), ensuring 100% conversion to the active nucleophile before the electrophile is even introduced[3].
-
Electrophile Reactivity: SN2 reaction rates depend heavily on the leaving group. The reactivity trend is I > Br > Cl[1]. If your alkyl chloride is unreactive, either switch to an alkyl iodide or add a catalytic amount of Sodium Iodide (NaI) to perform an in situ Finkelstein reaction.
Issue 2: Regioselectivity in Unsymmetrical Imidazoles
Q: I am alkylating 4-nitroimidazole and getting a mixture of N1 and N3 alkylated products. How can I control this? A: Unsymmetrical imidazoles rapidly tautomerize, making both nitrogens potential nucleophilic sites. Regioselectivity is governed by a competition between steric hindrance and electronic effects.
-
Steric vs. Electronic Control: Alkylation generally favors the less sterically hindered nitrogen. However, strong electron-withdrawing groups (like a nitro group at the C4/C5 position) deactivate the adjacent nitrogen. Heating the reaction (e.g., to 60 °C in MeCN with K₂CO₃) provides the thermodynamic energy required to overcome these electronic barriers, often improving the yield of the thermodynamically favored isomer[4].
-
HSAB Principle in Thiones: If you are working with imidazole-2-thiones, you face N- vs. S-alkylation. According to the Hard and Soft Acids and Bases (HSAB) principle, sulfur is a "soft" nucleophile and nitrogen is "hard." Using a hard alkylating agent (e.g., methyl iodide, dimethyl sulfate) combined with a strong base (NaH/THF) favors N-alkylation, whereas soft electrophiles favor S-alkylation[3].
Issue 3: Over-Alkylation (Di-alkylation)
Q: LC-MS shows a significant amount of a di-alkylated byproduct. How do I prevent this? A: You are forming an imidazolium salt. The mono-alkylated product is still a competent nucleophile.
-
Stoichiometric Control: Never use a large excess of the alkylating agent unless forming an imidazolium salt is the goal. Strictly limit the alkylating agent to 1.0–1.1 equivalents[2].
-
Temperature Control: Over-alkylation has a higher activation energy than the initial N-alkylation. Perform the reaction at the lowest viable temperature (e.g., room temperature) and monitor closely via TLC to quench the reaction the moment the starting material is consumed[2].
Troubleshooting logic tree for optimizing sluggish N-alkylation reactions.
Quantitative Data & System Selection
To streamline your optimization process, consult the following matrices which synthesize the kinetic and thermodynamic variables of N-alkylation.
Table 1: Base and Solvent Matrix for N-Alkylation
| Base | Solvent | Deprotonation Mechanism | Ideal Substrate / Use Case |
| K₂CO₃ | MeCN | Equilibrium-driven | Standard reactive alkyl halides (e.g., benzyl bromide). Mild conditions[1]. |
| Cs₂CO₃ | DMF / DMSO | Equilibrium (Enhanced) | Sluggish electrophiles; the large Cs⁺ radius leaves the imidazolate anion highly exposed ("naked")[1]. |
| NaH | THF | Irreversible | Sterically hindered imidazoles. Generates the imidazolide anion completely prior to electrophile addition[3]. |
| Alkaline Carbons (Cs-Norit) | Solvent-free | Surface-mediated | Green chemistry applications; highest catalytic activity (70-75%) among solid supports[5]. |
Table 2: Alkylating Agent Reactivity & Leaving Group Dynamics
| Leaving Group | Reactivity Level | SN2 Activation Energy | Troubleshooting Action |
| Iodide (-I) | High | Low | Ideal for bulky imidazoles. Prone to side reactions if not monitored[1]. |
| Bromide (-Br) | Moderate | Medium | Standard choice; excellent balance of bench stability and reactivity[1]. |
| Chloride (-Cl) | Low | High | Requires elevated temps, NaI catalyst, or ultrasound irradiation[6]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure reproducibility.
Protocol A: Standard Batch N-Alkylation (Cs₂CO₃ / DMF System)
This protocol is optimized for moderate-to-sluggish alkylating agents, utilizing the "naked anion" effect of Cesium.
-
Reaction Setup: To an oven-dried, argon-purged round-bottom flask, add the substituted imidazole (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add anhydrous Cs₂CO₃ (1.2 equiv). Stir the suspension at room temperature for 30 minutes. Self-Validation Check: The mixture will remain a suspension, but a slight color change (often yellowing) indicates the formation of the imidazolate anion.
-
Electrophile Addition: Add the alkyl bromide (1.1 equiv) dropwise via syringe to prevent localized exotherms and minimize di-alkylation[2].
-
Reaction Monitoring: Heat the mixture to 60 °C. Monitor via TLC (eluent: 5-10% MeOH in DCM) every 2 hours.
-
Workup: Once the starting material is consumed, cool to room temperature. Quench by pouring the mixture into ice-cold distilled water (5x the reaction volume). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers heavily with brine (to remove DMF), dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Ultrasound-Assisted Green N-Alkylation
A highly efficient, environmentally friendly alternative that utilizes acoustic cavitation to enhance mass transfer, drastically reducing reaction times[6].
-
Reaction Setup: In a heavy-walled glass tube, combine the imidazole derivative (1.0 equiv), the alkylating agent (1.1 equiv), and the chosen base (e.g., K₂CO₃, 1.5 equiv) in a minimal amount of solvent (or under solvent-free conditions if utilizing liquid electrophiles like tert-butyl chloroacetate[7]).
-
Cavitation: Suspend the reaction tube in an ultrasonic bath (e.g., 40 kHz). Maintain the bath at ambient temperature (water circulation may be required as cavitation generates localized heat).
-
Monitoring: Irradiate for 30-minute intervals. Causality Note: The acoustic cavitation creates microbubbles that implode, generating extreme localized temperatures and pressures that accelerate the SN2 collision rate, reducing reaction times from 48–96 hours to just 1–2 hours[6].
-
Workup: Filter off the inorganic salts. If solvent-free, directly purify the crude residue via silica gel chromatography or recrystallization.
References
- BenchChem Technical Support Team. "Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones." BenchChem.
- BenchChem Technical Support Team. "Technical Support Center: Optimizing N-alkylation of 1H,3'H-2,4'-Biimidazole." BenchChem.
- BenchChem Technical Support Team. "Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole." BenchChem.
- Belwal, C. K. and Patel, J. "Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid." Asian Journal of Green Chemistry.
- Lopez-Pestana, J.M. et al. "N-alkylation of imidazole by alkaline carbons." Academia.edu.
- Yassine, H. et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
- Diaconu, D. et al. "Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach." RSC Advances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) N-alkylation of imidazole by alkaline carbons [academia.edu]
- 6. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07484A [pubs.rsc.org]
- 7. ajgreenchem.com [ajgreenchem.com]
Identifying and minimizing side products in imidazole synthesis.
Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who require robust, scalable, and high-purity methodologies for synthesizing substituted imidazoles.
Below, we address the mechanistic causality behind common side reactions—such as oxazole formation, over-alkylation, and poor regioselectivity—and provide self-validating protocols to ensure experimental success.
Part 1: Diagnostic Workflow for Impurity Identification
Before adjusting your reaction parameters, you must correctly identify the side products present in your crude mixture. Use the decision tree below in conjunction with LC-MS or NMR data to pinpoint the mechanistic failure in your synthesis.
Diagnostic workflow for identifying and resolving imidazole side products.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why am I observing oxazole formation during my Debus-Radziszewski multicomponent reaction (MCR)?
Causality: The classic Debus-Radziszewski reaction condenses an
Q2: I am trying to synthesize a 1,2,4,5-tetrasubstituted imidazole via a 4-MCR, but I keep getting 2,4,5-trisubstituted imidazole as a side product. How do I control this?
Causality: In a 4-component MCR (diketone, aldehyde, primary amine, and ammonium acetate), the primary amine and the ammonia (generated from ammonium acetate) compete to condense with the diketone. If ammonia reacts twice instead of the primary amine reacting once, you generate the trisubstituted imidazole (lacking the N1 substituent) instead of the target tetrasubstituted product.
Solution: Selectivity is strictly governed by the choice of Lewis acid catalyst. Metal salts of weak protic acids dictate the reaction pathway. For example,
Q3: During the N-alkylation of my substituted imidazole, I am generating dialkylated imidazolium salts. How do I minimize this?
Causality: The N-alkylated imidazole product retains a lone pair on the N3 position, keeping it nucleophilic. If the local concentration of the electrophile (alkylating agent) in the reaction mixture is too high, the newly formed product will immediately react again, yielding a dialkylated imidazolium salt[2]. Solution: This is a kinetic problem solved by controlling the concentration gradient. Reverse the stoichiometry by using a slight excess of the imidazole starting material (1.1 to 1.2 equivalents) relative to the alkylating agent, and add the electrophile dropwise to maintain a near-zero concentration of unreacted electrophile in the flask[2].
Part 3: Quantitative Data & Catalyst Selection
To resolve the competitive formation of tri- versus tetra-substituted imidazoles (as discussed in Q2), refer to the following benchmarking data for catalyst efficacy in multicomponent reactions.
| Catalyst System | 3-MCR Selectivity (Trisubstituted) | 4-MCR Selectivity (Tetrasubstituted) | Mechanistic Role & Notes |
| High | High | Stand-out universal catalyst; highly recyclable (up to 5 uses). | |
| Low | High | Top choice for driving primary amine incorporation (Tetra-substituted). | |
| High | Low | Top choice for driving pure ammonia incorporation (Tri-substituted). | |
| Moderate | Moderate | Inferior to Zinc; yields mixed products. | |
| Low | Low | Poor catalytic potency for this specific MCR pathway. |
Part 4: Mechanistic Pathway Analysis
Understanding the divergence point between the desired imidazole and the oxazole side product is critical for rational reaction design.
Mechanistic divergence in MCRs leading to imidazole versus oxazole.
Part 5: Self-Validating Experimental Protocols
The following protocols are engineered to include built-in validation steps, ensuring that you can confirm the success of the reaction mid-process before proceeding to purification.
Protocol A: Selective Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
Objective: Maximize tetrasubstituted yield while suppressing trisubstituted side products using catalyst control.
-
Preparation: In a round-bottom flask, combine 1,2-diketone (1.0 eq), an aldehyde (1.0 eq), a primary amine (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.
-
Catalyst Addition: Add
(10 mol%) to the mixture. -
Reaction: Stir the mixture at reflux.
-
Self-Validation Check: Spot the reaction on a TLC plate (Eluent: EtOAc/Hexane). The appearance of a highly non-polar spot indicates the target tetrasubstituted imidazole. If a highly polar spot (capable of strong hydrogen bonding) appears and persists, it indicates the failure of the catalyst to suppress the trisubstituted byproduct.
-
-
Isolation: Once the diketone is consumed, cool the mixture to room temperature. Filter the resulting precipitate and wash thoroughly with cold ethanol to remove unreacted ammonium salts.
Protocol B: Regioselective N-Alkylation of Imidazoles
Objective: Alkylate the N1 position while entirely preventing the formation of dialkylated imidazolium salts.
-
Deprotonation: To a flame-dried, three-necked round-bottom flask equipped with a nitrogen inlet, add the substituted imidazole (1.2 eq) in anhydrous DMF. Cool to 0 °C.
-
Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise[2].
-
Self-Validation Check: Observe the reaction mixture. Vigorous bubbling (evolution of
gas) must occur. Do not proceed until the bubbling has completely ceased (approx. 30 minutes). The cessation of gas evolution self-validates that the imidazolate anion has been fully and quantitatively formed[2].
-
-
Electrophile Addition: Using a syringe pump, add the alkylating agent (1.0 eq) dropwise over 1 hour while maintaining the temperature at 0 °C.
-
Quenching: Quench the reaction by slowly adding cold water, then extract the aqueous layer with Ethyl Acetate. The slight excess of starting imidazole will remain in the aqueous layer if slightly acidified, yielding highly pure N-alkylated product in the organic layer.
References
-
Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles Green Chemistry (RSC Publishing)[Link]
-
Radziszewskis Imidazole Synthesis Scribd[Link]
-
Efficient library synthesis of imidazoles using a multicomponent reaction and microwave irradiation PubMed (NIH)[Link]
Sources
Technical Support Center: Purification Strategies for Imidazole Carboxylic Acid Derivatives
Welcome to the Technical Support Center for the purification of imidazole carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with purifying these versatile heterocyclic compounds. The amphoteric nature of imidazole carboxylic acids, possessing both a basic imidazole ring and an acidic carboxylic acid group, often complicates standard purification protocols. This resource offers troubleshooting guides, FAQs, and detailed methodologies to navigate these complexities effectively.
Crystallization: The First Line of Attack
Crystallization is often the most efficient and scalable method for purifying imidazole carboxylic acid derivatives, especially for obtaining highly pure material. However, success is highly dependent on solvent selection and control over saturation.
Crystallization Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound "oils out" instead of crystallizing. | 1. Solution is supersaturated or cooled too quickly.2. Presence of impurities inhibiting crystal lattice formation. | 1. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. If available, add a seed crystal of the pure compound.[1]2. Attempt a preliminary purification, such as a rapid filtration through a silica plug, before proceeding with crystallization.[1] |
| No crystal formation upon cooling. | 1. The compound is too soluble in the chosen solvent.2. Insufficient concentration of the compound. | 1. If you've used a single solvent, try a binary solvent system. Dissolve the compound in a good solvent and slowly add a poor solvent until the solution becomes slightly cloudy (the point of saturation), then cool. Common systems include ethanol/water, n-hexane/acetone, and n-hexane/ethyl acetate.[2]2. Reduce the solvent volume by gentle heating or under a stream of inert gas before cooling. |
| Poor recovery of the compound. | The compound has significant solubility in the cold solvent. | After crystallization, place the flask in an ice bath or refrigerator to maximize precipitation before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored or appear impure. | Co-precipitation of impurities. | Consider a second recrystallization step. Alternatively, treat the solution with activated charcoal before the hot filtration step to remove colored impurities. |
FAQ: Crystallization
Q1: How do I select the best solvent for recrystallization?
A1: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[1] A quick method for screening solvents is to place a small amount of your crude compound in several test tubes and add a few drops of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. The best solvent will yield a large amount of crystals upon cooling.[1] For imidazole carboxylic acids, polar solvents like ethanol, methanol, or water are often good starting points due to the polar nature of the molecule.
Q2: My imidazole dicarboxylic acid has very low solubility in most common organic solvents. What should I do?
A2: Highly polar compounds like imidazole-4,5-dicarboxylic acid can be challenging to recrystallize from organic solvents due to their low solubility (e.g., 0.5 g/L in water).[3] In such cases, recrystallization from water may be the most viable option. Due to the low solubility, you may need to use a larger volume of hot water to dissolve the compound.
Experimental Protocol: Recrystallization of 1H-Imidazole-4-carboxylic Acid
-
Dissolution: In an Erlenmeyer flask, add the crude 1H-imidazole-4-carboxylic acid. Add a minimal amount of hot deionized water dropwise while heating and swirling until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and the activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator to a constant weight.[4]
Acid-Base Extraction: Exploiting Amphoteric Properties
The amphoteric nature of imidazole carboxylic acid derivatives makes them ideal candidates for purification via acid-base extraction. This technique separates the target compound from neutral organic impurities by selectively moving it between an organic and an aqueous layer based on pH.
Acid-Base Extraction Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| An emulsion forms, and the layers won't separate. | 1. Vigorous shaking of the separatory funnel.2. Presence of surfactant-like impurities. | 1. Gently invert the separatory funnel multiple times instead of shaking vigorously.[1]2. Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer and break the emulsion.[4] Filtration through a pad of Celite or glass wool can also be effective.[1] |
| The compound does not precipitate after neutralization. | 1. The compound is highly soluble in water in its neutral form.2. The pH was not adjusted correctly. | 1. If the compound does not precipitate, perform a back-extraction with an organic solvent like dichloromethane or ethyl acetate after neutralization.[4]2. Ensure the pH of the aqueous layer is adjusted to be above the pKa of the imidazole nitrogen and below the pKa of the carboxylic acid to ensure the compound is in its neutral, zwitterionic form. Use pH paper to verify. |
| Low recovery after back-extraction. | 1. Incomplete extraction from the aqueous layer.2. The compound is partially soluble in both the organic and aqueous phases. | 1. Perform multiple extractions (e.g., 3 x 30 mL) with the organic solvent to ensure complete removal of the compound from the aqueous layer.[4]2. The addition of brine to the aqueous layer can decrease the solubility of the organic compound in the aqueous phase, improving extraction efficiency. |
FAQ: Acid-Base Extraction
Q1: Which acid and base should I use for the extraction?
A1: For extracting the basic imidazole into the aqueous layer, a dilute aqueous acid like 1 M HCl is commonly used.[4] For the subsequent neutralization and precipitation of the product, a base such as 1 M NaOH or a saturated sodium bicarbonate solution is typically employed.[4] The choice may depend on the stability of your specific derivative.
Q2: How do I know if my imidazole derivative has moved into the aqueous layer?
A2: You can spot a small amount of the organic layer on a TLC plate before and after the acidic wash. The spot corresponding to your product should disappear or significantly diminish after the extraction.
Experimental Protocol: Acid-Base Extraction for an N-Alkylated Imidazole Carboxylic Acid
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl). Stopper the funnel and shake gently, venting frequently. Allow the layers to separate. The protonated imidazole derivative will move to the aqueous layer, while neutral impurities remain in the organic phase.[4]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid if necessary.
-
Neutralization and Precipitation: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution is neutral (check with pH paper). The neutral imidazole carboxylic acid derivative should precipitate.
-
Isolation: Collect the precipitate by vacuum filtration. If the product does not precipitate, proceed with back-extraction into an organic solvent.[4]
-
Drying and Solvent Removal: If back-extraction was performed, combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Workflow for Acid-Base Extraction
Sources
How to increase the stability of substituted imidazoles in solution.
To: Research & Development Team From: Senior Application Scientist, Stability & Formulation Group Subject: Technical Guide: Increasing Stability of Substituted Imidazoles in Solution
Executive Summary & Diagnostic Triage
Substituted imidazoles are pharmacologically privileged structures (e.g., Ketoconazole, Daclatasvir, Histamine) but present a dual stability challenge: thermodynamic instability (precipitation due to amphoteric nature) and kinetic instability (oxidation or hydrolysis of labile substituents).
This guide provides a root-cause analysis and validated stabilization protocols. Do not treat all imidazoles the same; the substitution pattern (
Interactive Diagnostic Flowchart
Use the following logic tree to identify the specific instability mechanism affecting your solution.
Figure 1: Diagnostic logic for identifying the root cause of imidazole instability. Follow the path based on visual or analytical observations.
Troubleshooting Modules & FAQs
Module A: Solubility & Aggregation (The pH Factor)
Issue: "My imidazole compound precipitates upon dilution or during storage at neutral pH."
The Science: Imidazoles are amphoteric .[1] The N3 nitrogen is basic (pKa ~6.5–7.5), and the N1 proton (if present) is acidic (pKa ~14).
-
At pH < 6: The imidazole is protonated (cationic) and soluble.
-
At pH > 10: It may be deprotonated (anionic) and soluble.
-
At pH 7–8: The molecule is neutral. This is the Isoelectric Point (pI) where solubility is lowest, leading to aggregation and precipitation.
Corrective Protocol:
-
Salt Selection: Do not use the free base for aqueous stock solutions. Convert to a salt form (Hydrochloride, Mesylate, or Tartrate).
-
Buffer Design: Maintain pH at least 2 units away from the pKa. For physiological compatibility, use a solubilizing excipient rather than pH adjustment alone.
| Imidazole Derivative | pKa (Conjugate Acid) | Solubility (Neutral) | Solubility (pH 4.0) |
| Imidazole (Parent) | 6.95 | High | Very High |
| Ketoconazole | 6.51 / 2.94 | < 0.1 mg/mL | > 10 mg/mL |
| Daclatasvir | ~6.0 | Low | High |
| 4-Nitroimidazole | 9.30 | Low | Moderate |
Module B: Chemical Degradation (Oxidation & Hydrolysis)
Issue: "The solution turns yellow/brown (Oxidation)" OR "Potency drops rapidly without color change (Hydrolysis)."
1. Oxidative Instability (Color Change)
Electron-rich imidazole rings are susceptible to photo-oxidation via singlet oxygen (
-
Target: C2 and C4/C5 positions.[2]
-
Trigger: Light + Oxygen.
-
Solution:
-
Sparging: Purge buffers with Argon or Nitrogen for 15 mins before use.
-
Container: Use Amber Type I glass vials.
-
Additives: Add Sodium Metabisulfite (0.1%) or Ascorbic Acid (0.05%) if compatible with the assay.
-
2. Hydrolytic Instability (N-Acyl Specific) Warning: This applies specifically to Reactive Intermediates (e.g., CDI derivatives, N-Acetylimidazole).
-
Mechanism: The
-acyl bond is high-energy (similar to an anhydride). Water attacks the carbonyl carbon, releasing the imidazole. -
Rate: Hydrolysis is rapid in neutral water and catalyzed by hydroxide ions.
-
Solution:
-
Strictly Anhydrous: Store in DMSO or Acetonitrile (dry).
-
Acid Stabilization: If aqueous is mandatory, maintain pH < 4. Protonation of the imidazole ring can retard nucleophilic attack in specific steric configurations, though hydrolysis eventually occurs.
-
Advanced Formulation: Cyclodextrin Complexation
Context: For long-term storage of hydrophobic drug-like imidazoles (e.g., Clotrimazole, Ketoconazole), simple pH adjustment is often insufficient due to potential precipitation in biological media.
The Solution: Encapsulation in 2-Hydroxypropyl-
Protocol: Preparation of Stable Imidazole-CD Complex
Reagents:
-
HP-
-CD (Host) -
Solvent: Water/Methanol (1:1) or pure Water (depending on solubility).
Step-by-Step Methodology:
-
Stoichiometry: Calculate a 1:2 molar ratio (Drug:CD) to ensure full encapsulation.
-
Dissolution: Dissolve HP-
-CD in water (20% w/v solution). -
Addition: Slowly add the imidazole (dissolved in a minimum amount of methanol if necessary) to the CD solution while stirring at 400 RPM.
-
Equilibration: Stir for 24 hours at room temperature protected from light.
-
Filtration: Filter through a 0.45 µm PVDF membrane to remove uncomplexed drug.
-
Lyophilization: Freeze-dry the filtrate to obtain a stable, water-soluble powder.
Figure 2: Mechanism of Cyclodextrin stabilization. The hydrophobic imidazole ring enters the CD cavity, protecting it from oxidative stress and preventing precipitation.
References
-
Hydrolysis Mechanisms
-
Cox, R. A. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. Canadian Journal of Chemistry.
-
-
Photostability & Oxidation
-
Li, Y., et al. (2015). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. RSC Advances.
-
-
Cyclodextrin Stabilization
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5] Advanced Drug Delivery Reviews.
-
-
pKa and Solubility Data
-
General Stability of Imidazolium Cations
-
Hulfkowitz, K., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society.
-
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Common pitfalls in determining IC50 values for enzyme inhibitors.
Welcome to the Technical Support Center for Enzyme Kinetics & Assay Development . As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most pervasive pitfalls in determining half-maximal inhibitory concentration (
Generating reproducible, mechanistically sound
Below, you will find diagnostic frameworks, self-validating protocols, and FAQs designed to help you rescue problematic assays and prevent false positives.
Core Workflow: Robust Determination
Workflow for robust IC50 determination and mechanistic validation.
Section 1: The "Tight Binding" Trap
Q: Why does my
A: You have likely hit the "tight-binding limit" of your assay. By definition, the
Standard Michaelis-Menten kinetics and the Cheng-Prusoff equation operate under the assumption that the free inhibitor concentration is roughly equal to the total inhibitor concentration (
Protocol 1: Diagnosing and Correcting for Tight-Binding Inhibitors
This protocol is a self-validating system: by intentionally perturbing the enzyme concentration, the true nature of the inhibitor's affinity reveals itself.
-
Setup Enzyme Titration Matrix: Prepare 3 to 4 different concentrations of your active enzyme (e.g.,
, , , ). Ensure all concentrations still yield a linear product formation rate. -
Run Parallel Dose-Responses: Perform standard 10-point serial dilutions of the inhibitor against each enzyme concentration[3].
-
Plot
vs. : Graph the apparent values (y-axis) against the enzyme concentration (x-axis)[1]. -
Analyze the Intercept:
-
If the line is flat (slope = 0), standard assumptions hold.
-
If the relationship is linear with a positive slope, the inhibitor is tight-binding. The y-intercept of this line represents the true apparent
[1].
-
-
Switch to the Morrison Equation: For tight-binding compounds, abandon standard 4-parameter logistic fits. Refit your raw kinetic data using the Morrison equation, which explicitly accounts for the depletion of free inhibitor[1].
Section 2: The Cheng-Prusoff Misapplication
Q: Can I directly compare
A: Absolutely not.
Crucial Pitfall: You cannot blindly apply the standard Cheng-Prusoff equation without first determining the compound's mechanism of inhibition[1]. Applying the competitive equation to a non-competitive inhibitor will yield wildly inaccurate
Table 1: Cheng-Prusoff Conversions based on Inhibition Mechanism
| Inhibition Mode | Equation | Causality / Mechanistic Rationale |
| Competitive | Inhibitor and substrate compete for the same free enzyme active site. Potency drops as | |
| Non-competitive | Inhibitor binds equally well to the free enzyme and the ES complex. Independent of | |
| Uncompetitive | Inhibitor only binds to the ES complex. Paradoxically, potency increases with higher |
Section 3: Assay Interference and PAINS
Q: My compound shows a fantastic
A: You are likely dealing with an Assay Interference Compound (AIC) or a Pan-Assay Interference Compound (PAINS)[6]. These molecules act as "chemical con artists"[7]. Rather than specifically binding your target's active site, they interfere with the assay readout through non-specific mechanisms such as colloidal aggregation, redox cycling, fluorescence quenching, or covalent reactivity (e.g., thiol scavenging)[6][8].
Decision tree for triaging assay interference and PAINS.
Protocol 2: Triage Protocol for Assay Interference
Do not promote a compound to lead optimization without running this self-validating triage workflow.
-
Detergent Sensitivity Test (Aggregation Check): Re-run the
dose-response curve in the presence of a non-ionic detergent (e.g., Triton X-100 or CHAPS)[6].-
Logic: Colloidal aggregators sequester enzymes in microscopic micelles. Detergents break up these colloids. If the
value increases by -fold or activity is lost, the compound is an aggregator[6].
-
-
Orthogonal Readout (Technology Check): Test the compound in an assay utilizing a fundamentally different detection technology[6].
-
Logic: If your primary screen was fluorescence-based, switch to Mass Spectrometry (MS) or Absorbance. If the compound loses activity, it was likely quenching the fluorophore or scattering light[6].
-
-
Reversibility Jump-Dilution (Reactivity Check): Pre-incubate the enzyme with a high concentration of the inhibitor (
). Dilute the complex 100-fold into an assay buffer containing saturating substrate.-
Logic: If enzymatic activity recovers rapidly, the inhibition is reversible. If it remains permanently inhibited, you are dealing with a covalent modifier or a slow-tight binder, which requires distinct kinetic modeling.
-
Section 4: Data Fitting and Curve Anomalies
Q: My standard curve fits poorly. The slope is either incredibly steep or very shallow. Can I still trust the calculated
A: No. The Hill slope (
Table 2: Hill Slope (
| Hill Slope Value | Likely Cause | Required Action |
| Standard 1:1 reversible binding. | Proceed with standard | |
| Aggregation, multi-site cooperativity, or stoichiometric depletion (tight binding). | Run detergent counter-screen[6]; check for tight-binding limit[1]. | |
| Poor solubility (compound crashing out), impure chiral mixtures, or multiple binding sites. | Verify compound purity via LC-MS; check thermodynamic solubility limits in the specific assay buffer. |
Note: Ensure your dose-response curve uses a minimum of 10 inhibitor concentrations, with well-defined top and bottom plateaus, to guarantee accurate curve fitting[3].
References
1.1 - National Institutes of Health (NIH) / PMC 2.5 - ACS Infectious Diseases 3. 2 - BioKin, Ltd. 4. 4 - Canadian Society of Pharmacology and Therapeutics (CSPT) 5. 7 - Wikipedia 6.9 - National Institutes of Health (NIH) / PMC 7.10 - Journal of Medicinal Chemistry - ACS Publications 8.6 - Drug Hunter 9.8 - SciSpace 10.3 - National Center for Biotechnology Information (NCBI) Bookshelf
Sources
- 1. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biokin.com [biokin.com]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drughunter.com [drughunter.com]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating In Vitro Enzyme Inhibition Results in a Cellular Context: A Comparative Guide
As a Senior Application Scientist, I frequently encounter drug discovery programs that stall in the translational phase because highly potent in vitro hits fail to exhibit cellular efficacy. This phenomenon, widely known as the "potency disconnect" or "cellular drop-off," necessitates rigorous validation of enzyme inhibition within an intact cellular context.
This guide objectively compares the two leading methodologies for validating intracellular target engagement: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement (TE) Assay . By understanding the causality behind these experimental designs, researchers can build self-validating workflows that bridge the gap between biochemical promise and phenotypic success.
The "Potency Disconnect": Why Biochemical Assays Fall Short
Biochemical assays utilizing purified recombinant enzymes are foundational for high-throughput screening. However, they operate in an artificial vacuum. When transitioning a lead compound from a biochemical assay to a live cell, several physiological barriers induce a potency drop-off:
-
Intracellular Metabolite Competition: Biochemical kinase assays often utilize artificially low ATP concentrations (10–100 µM) to maximize sensitivity for ATP-competitive (Type I) inhibitors. In contrast, physiological intracellular ATP concentrations range from 1 to 5 mM. This massive increase in endogenous competitor drastically shifts the apparent
of the inhibitor[1]. -
Cellular Disposition Kinetics: Compounds must traverse the lipid bilayer and evade active efflux pumps to reach their cytosolic targets. The rate and extent of cellular accumulation directly dictate the time required to reach thermodynamic equilibrium[2].
-
Non-Specific Binding: Intracellular proteins, lipids, and acidic organelles can sequester the drug, reducing the free fraction of the compound available to engage the target[2].
Workflow illustrating the progression from in vitro hits to cellular and phenotypic validation.
The Contenders: CETSA vs. NanoBRET TE
To confirm that a compound physically binds its intended target inside a cell, the industry relies on two primary orthogonal approaches.
Cellular Thermal Shift Assay (CETSA)
First introduced in 2013, CETSA is a label-free chemoproteomic method that measures drug-target interactions directly within living cells and tissues[3]. It leverages the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its thermal aggregation temperature (
NanoBRET Target Engagement (TE)
Developed by Promega, NanoBRET TE is a biophysical method that uses Bioluminescence Resonance Energy Transfer (BRET) to quantitatively measure target occupancy, compound affinity, and residence time in live cells[5]. It relies on the competitive displacement of a cell-permeable fluorescent tracer from a target protein fused to NanoLuc® luciferase[5],[6]. In collaboration with the Structural Genomics Consortium (SGC), this platform has demonstrated superior predictive potential for wide-spectrum kinase profiling under physiological ATP conditions[6].
NanoBRET Target Engagement principle: Inhibitor displaces tracer, reducing BRET signal.
Quantitative Data Presentation: Method Comparison
The choice between CETSA and NanoBRET TE depends heavily on the specific phase of drug discovery and the required data outputs.
| Parameter | Biochemical Assays | CETSA | NanoBRET TE |
| Cellular Environment | Purified enzyme, artificial buffer | Intact live cells, lysates, or tissues | Intact live cells |
| Target State | Recombinant, often truncated | Endogenous, full-length | Transfected, full-length fusion |
| Primary Readout | Substrate conversion / Binding | Thermal stabilization ( | BRET signal displacement |
| Quantitative Affinity | Yes ( | No (Thermodynamic proxy) | Yes (Apparent intracellular |
| Real-Time Kinetics | Yes | No (Endpoint assay) | Yes (Direct Residence Time) |
| Throughput | Ultra-High (384/1536-well) | Low to Medium | High (Microplate compatible) |
Experimental Methodologies & Self-Validating Protocols
To ensure data trustworthiness, protocols must be designed as self-validating systems. Below are the causal, step-by-step methodologies for both assays.
Protocol 1: Quantifying Intracellular Affinity via NanoBRET TE
This protocol is designed to yield a true intracellular
-
Cell Preparation & Transfection: Transfect HEK293 (or relevant) cells with a plasmid encoding the full-length target kinase fused to NanoLuc® luciferase.
-
Causality: Using full-length proteins in live cells preserves native multiprotein complexes and subjects the inhibitor to physiological ATP and membrane permeability barriers.
-
-
Tracer Titration (Self-Validation Step): Generate a dose-response curve for the NanoBRET fluorescent tracer to determine its
(apparent ). -
Compound Equilibration: Dispense the unlabeled test inhibitor across a dose-response range into the cells alongside the fixed tracer. Incubate for 2 hours.
-
Causality: A 2-hour incubation ensures that cellular disposition kinetics (uptake vs. efflux) reach a steady state, preventing false "drop-offs" caused by slow cell penetration[2].
-
-
Signal Detection: Add the NanoLuc furimazine substrate and immediately measure luminescence (donor) and fluorescence (acceptor).
-
Data Analysis: Calculate the BRET ratio. Use the Cheng-Prusoff equation to convert the resulting
into an apparent intracellular , providing a direct, quantitative comparison to the biochemical .
Protocol 2: Validating Endogenous Target Engagement via CETSA
CETSA is utilized when genetic modification is impossible, or when validating engagement against the native proteome[3].
-
Compound Incubation: Incubate live cells (e.g., K-562 cells) with the test inhibitor or DMSO (vehicle control) for 1 hour.
-
Causality: Allows the drug to traverse the membrane and bind the endogenous target, altering the protein's thermodynamic folding energy.
-
-
Thermal Challenge (Self-Validation Step): Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.
-
Causality: Heating induces protein unfolding and subsequent aggregation. The vehicle control serves as the self-validating baseline to establish the natural aggregation temperature (
) of the unliganded protein.
-
-
Lysis and Clearance: Cool the cells to room temperature, lyse using mild detergents or freeze-thaw cycles, and centrifuge at high speed.
-
Causality: Centrifugation pellets the denatured/aggregated proteins, leaving only the thermally stabilized, ligand-bound protein in the soluble supernatant.
-
-
Quantification: Analyze the soluble fraction using Quantitative Western Blotting or multiplex Proximity Extension Assays (PEA)[4].
-
Data Analysis: Plot the soluble protein fraction against temperature. A rightward shift in the melting curve (
) definitively confirms intracellular target engagement.
Strategic Recommendations
When validating in vitro hits, do not rely on a single assay.
-
Use NanoBRET TE during the Lead Optimization phase. Its high throughput and ability to generate precise intracellular
and residence time metrics allow medicinal chemists to rapidly establish structure-activity relationships (SAR) driven by cellular permeability and ATP competition[5],[6]. -
Use CETSA during the Candidate Selection and Translational phases. Its ability to operate on unmodified, endogenous proteins makes it the gold standard for confirming target engagement in primary cells, animal models, and ultimately, patient biopsies[3],[4].
By combining biochemical screening with these robust cellular target engagement platforms, drug development professionals can confidently eliminate false positives and advance only those molecules proven to navigate the complex intracellular environment.
References
-
NanoBRET® Target Engagement | Live-Cell Compound Binding Assay . promega.com. 5
-
NanoBRET® TE Assays for PARPs and PARG . promega.com. 7
-
Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay... . labmanager.com.6
-
About - CETSA . cetsa.org. 3
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout . nih.gov. 4
-
Recent Advances in Kinase Drug Discovery Part I: The Editors' Take . nih.gov. 1
-
Time Matters – In vitro Cellular Disposition Kinetics Help Rationalizing Cellular Potency Disconnects . researchgate.net. 2
Sources
- 1. Recent Advances in Kinase Drug Discovery Part I: The Editors’ Take - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. About — CETSA [cetsa.org]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 6. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 7. NanoBRET® TE Assays for PARPs and PARG [worldwide.promega.com]
Technical Comparison Guide: 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic Acid and Halogenated Analogs
Executive Summary
This guide evaluates 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid against its chloro- and fluoro-analogs. These compounds represent a critical class of Metallo-β-Lactamase (MBL) inhibitors , designed to combat antimicrobial resistance (AMR) by restoring the efficacy of carbapenems against resistant Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae).
The Verdict:
-
1-(4-Bromobenzyl)-... (The Topic): Offers the optimal balance of hydrophobic interaction and membrane permeability, often yielding the highest potency (lowest IC₅₀) in cell-based assays due to the lipophilic contribution of the bromine atom.
-
Chloro-Analog: A cost-effective alternative with intermediate potency; often used as the baseline for Structure-Activity Relationship (SAR) studies.
-
Fluoro-Analog: Provides superior aqueous solubility and metabolic stability but frequently exhibits lower binding affinity in the hydrophobic pocket of MBL enzymes (e.g., VIM-2, NDM-1) compared to the bromo-variant.
Mechanism of Action: Reversing Antibiotic Resistance
The primary utility of these compounds lies in their ability to inhibit Metallo-β-Lactamases (MBLs) .[1] MBLs are zinc-dependent enzymes that hydrolyze the beta-lactam ring of antibiotics, rendering them ineffective.[1]
-
Pharmacophore: The imidazole-2-carboxylic acid core acts as a Metal-Binding Pharmacophore (MBP) .[1] The carboxylate group and the imidazole nitrogen coordinate with the Zinc ion(s) in the enzyme's active site, displacing the hydroxide ion required for antibiotic hydrolysis.
-
The Role of the Benzyl Tail: The 4-halobenzyl group extends into the hydrophobic pocket of the enzyme. The size and lipophilicity of the halogen substituent (Br > Cl > F) dictate the strength of this hydrophobic interaction and the compound's ability to penetrate the bacterial outer membrane.
Pathway Visualization (MBL Inhibition)
Figure 1: Mechanism of Action. The inhibitor chelates the active site Zinc, preventing the MBL enzyme from hydrolyzing the antibiotic.
Comparative Performance Analysis
The following data synthesizes physicochemical properties and biological activity trends based on SAR studies of imidazole-2-carboxylates against VIM-2 and NDM-1 enzymes.
Table 1: Physicochemical & Biological Comparison
| Feature | 4-Bromo (Topic) | 4-Chloro | 4-Fluoro | Causality / Impact |
| Molecular Weight | 281.11 g/mol | 236.66 g/mol | 220.20 g/mol | Larger mass correlates with higher lipophilicity. |
| LogP (Calc.) | ~2.3 - 2.5 | ~1.9 - 2.1 | ~1.3 - 1.5 | Br has highest membrane permeability (critical for Gram-negative entry). |
| Solubility (Aq.) | Low | Moderate | High | F is preferred for initial aqueous screening; Br requires DMSO stocks. |
| Halogen Bonding | Strong (Sigma-hole) | Moderate | Weak/None | Br can form specific halogen bonds with backbone carbonyls in the enzyme pocket. |
| VIM-2 Potency | High (IC₅₀ < 0.1 µM) | Moderate | Lower | Larger halogens often fill the hydrophobic pocket more effectively [1]. |
| Synthetic Yield | High (Solid Precipitate) | High | High | All are accessible via standard alkylation; Br product precipitates easily. |
Detailed Technical Insights
-
Potency Driver (The "Bromo" Advantage): In biological evaluations, the 4-bromobenzyl derivative frequently outperforms the fluoro-analog. This is attributed to the "sigma-hole" effect of bromine, which allows for halogen bonding with electron-rich residues in the MBL active site. Furthermore, the increased lipophilicity (higher LogP) enhances the compound's ability to cross the Gram-negative outer membrane, a notorious barrier in antibiotic development [1].
-
Solubility Trade-off: While the 4-fluoro analog is less potent, it is significantly more water-soluble. In early-stage high-throughput screening (HTS) where DMSO tolerance is low, the fluoro-analog minimizes the risk of compound precipitation (false negatives).
Experimental Protocols
Protocol A: Synthesis of 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic Acid
Note: This protocol utilizes an ester-protection strategy to ensure regioselectivity at the N1 position, preventing O-alkylation.
Reagents:
-
Ethyl 1H-imidazole-2-carboxylate (Starting Material)
-
4-Bromobenzyl bromide (Alkylaing Agent)
-
Potassium Carbonate (
, Base) -
Dimethylformamide (DMF, Solvent)
-
Sodium Hydroxide (NaOH, Hydrolysis)
Workflow:
-
Alkylation:
-
Dissolve Ethyl 1H-imidazole-2-carboxylate (1.0 eq) in dry DMF.
-
Add
(2.0 eq) and stir at room temperature for 30 mins. -
Add 4-Bromobenzyl bromide (1.1 eq) dropwise.
-
Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Observation: The formation of the N-alkylated ester is indicated by a new spot with higher
.
-
-
Hydrolysis:
-
Dilute the reaction mixture with water and extract with Ethyl Acetate.
-
Evaporate solvent to obtain the crude ester.
-
Redissolve crude ester in Ethanol/Water (1:1).
-
Add NaOH (2.0 eq) and reflux for 2 hours.
-
Critical Step: Acidify the solution to pH 3-4 using 1M HCl. The target acid, 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid , will precipitate as a white/off-white solid.
-
-
Purification:
-
Filter the precipitate.[2]
-
Recrystallize from Ethanol/Water.
-
Validation: Confirm structure via ¹H NMR (DMSO-
) and Mass Spectrometry (ESI-).
-
Protocol B: Metallo-β-Lactamase (VIM-2) Inhibition Assay
To verify the "Performance" metric.
Materials:
-
Recombinant VIM-2 Enzyme.
-
Substrate: Nitrocefin (Chromogenic cephalosporin).
-
Assay Buffer: 50 mM HEPES, 100 µM
, pH 7.5.
Steps:
-
Preparation: Dilute inhibitor (Br, Cl, or F analog) in DMSO to create a concentration gradient (0.001 µM to 100 µM).
-
Incubation: Mix 10 nM VIM-2 enzyme with inhibitor in Assay Buffer. Incubate for 10 mins at 30°C.
-
Reaction: Add 100 µM Nitrocefin.
-
Measurement: Monitor absorbance at 482 nm (hydrolysis of Nitrocefin) for 10 mins.
-
Analysis: Calculate % Inhibition and fit to a sigmoidal dose-response curve to determine
.-
Self-Validation Check: The
for the Bromo-analog should be in the low micromolar or nanomolar range (e.g., < 1.0 µM) [1].
-
References
-
Su, H., et al. (2022).[1][3] "Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors." Bioorganic & Medicinal Chemistry, 72, 116993.[4][5][6]
- ChemicalBook. (2024). "1H-Imidazole-2-carboxylic acid Synthesis and Properties.
-
BenchChem. (2025).[2] "Synthesis and Antimicrobial Evaluation of Imidazole Derivatives."
- Context: General protocols for imidazole alkylation and antimicrobial susceptibility testing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(1H-imidazol-1-yl)acetonitrile | Heterocyclic Building Block [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aablocks.com [aablocks.com]
Off-Target Activity Profiling for Substituted Imidazole Compounds: A Comprehensive Comparison Guide
As a Senior Application Scientist overseeing preclinical screening cascades, I frequently encounter the "imidazole paradox." The substituted imidazole ring is a privileged pharmacophore, highly valued for its hydrogen-bonding capacity and favorable physicochemical properties. However, these same properties make it a notorious driver of off-target liabilities. While the imidazole moiety can anchor a compound tightly to a primary target (such as the hinge region of a kinase), its structural features often lead to unintended kinome promiscuity and severe Cytochrome P450 (CYP) inhibition [1].
This guide objectively compares the analytical platforms required to profile substituted imidazoles, explains the mechanistic causality behind these off-target effects, and provides self-validating experimental protocols to ensure absolute data integrity during lead optimization.
Mechanistic Basis of Imidazole Off-Target Liabilities
To profile a compound effectively, we must first understand why it fails. Substituted imidazoles typically exhibit two major classes of off-target activity:
-
Cytochrome P450 (CYP) Inhibition : The
-hybridized nitrogen (N3) of the imidazole ring possesses a lone pair of electrons that directly coordinates with the heme iron in the active site of CYP enzymes (e.g., CYP3A4, CYP2C19, CYP2B4). This coordination blocks oxygen activation, leading to potent, reversible Type II inhibition [1][2]. Furthermore, if the imidazole is metabolized into a reactive intermediate, it can cause irreversible Time-Dependent Inhibition (TDI) [3]. -
Kinase Promiscuity (ATP-Mimicry) : Imidazoles frequently mimic the adenine ring of ATP. A classic example is SB203580 , a heavily utilized tool compound originally designed to selectively inhibit p38 MAPK. Advanced profiling has revealed that SB203580 exhibits significant off-target binding to unrelated kinases (e.g., RIPK2, CK1
) and even non-kinase targets (e.g., IRE1, HPGDS) [4][5].
Comparative Profiling Platforms: Choosing the Right Assay
Relying on a single assay modality for imidazole compounds is a recipe for late-stage clinical attrition. A robust profiling cascade must compare orthogonal platforms.
Platform Comparison: Kinome & Off-Target Profiling
| Profiling Platform | Mechanism of Action | Primary Advantage | Limitation for Imidazoles |
| Activity-Based Assays | Measures substrate phosphorylation at | Confirms functional inhibition in a biochemical context. | Low throughput; requires optimized substrates for every kinase. |
| Active-Site Directed Competition (e.g., KINOMEscan) | Measures displacement of an immobilized active-site probe. | High-throughput; screens >400 kinases simultaneously. | Cannot distinguish between reversible binding and functional antagonism. |
| Chemical Proteomics | Pull-down of native kinases from cell lysates using immobilized inhibitors. | Identifies targets in their native, multimeric cellular state. | Biased towards highly abundant proteins; requires functionalized linker chemistry [4]. |
| Microscale Thermophoresis (MST) | Measures changes in the hydration shell of a target upon ligand binding. | Requires minimal protein; no surface immobilization required [6]. | Requires fluorescent labeling of the target protein. |
Quantitative Data: The Promiscuity of SB203580
To illustrate the necessity of multi-platform profiling, consider the quantitative off-target data for the substituted imidazole SB203580. What was once thought to be a selective p38 inhibitor is now known to disrupt multiple distinct pathways [4][5][7].
| Target Protein | Target Class | Binding Affinity ( | Profiling Platform Used |
| p38 | Primary Target | ~10 nM | Kinase Activity Assay |
| RIPK2 | Off-Target Kinase | Nanomolar range | Chemical Proteomics |
| CK1 | Off-Target Kinase | Nanomolar range | Chemical Proteomics |
| IRE1 | Off-Target Kinase | 2.05 | MST (Biophysical) |
| HPGDS | Off-Target Enzyme | 30.87 | MST (Biophysical) |
Visualizing Workflows and Signaling Impacts
Caption: Workflow for identifying and mitigating imidazole off-target liabilities.
Caption: Divergent signaling impacts of SB203580 due to primary and off-target kinase inhibition.
Self-Validating Experimental Protocols
To ensure scientific integrity, off-target profiling must be conducted using self-validating methodologies. Below are two critical protocols specifically optimized for evaluating substituted imidazoles.
Protocol 1: CYP Inhibition Assay (Direct vs. Time-Dependent)
Causality: Because imidazoles can act as both reversible heme-binders and irreversible mechanism-based inactivators, we must perform assays with and without a pre-incubation step in the presence of NADPH. If the compound is metabolized into a reactive intermediate, the
-
System Preparation: Prepare Human Liver Microsomes (HLMs) at a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Titration: Prepare a 7-point serial dilution of the imidazole candidate (e.g., 0 to
). -
Pre-Incubation Phase:
-
Condition A (Direct): Add the specific CYP probe substrate (e.g., Midazolam for CYP3A4) immediately with NADPH (1 mM).
-
Condition B (Time-Dependent): Pre-incubate the compound, HLMs, and NADPH for 30 minutes at 37°C before adding the probe substrate.
-
-
Reaction Termination: Stop reactions using ice-cold acetonitrile containing an internal standard.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam).
-
Self-Validating Control: The assay must include a known direct inhibitor (Ketoconazole) and a known time-dependent inhibitor (Troleandomycin). Validation Gate: If the
of Troleandomycin does not shift downward in Condition B, the NADPH regenerating system has failed, and the entire plate must be rejected.
Protocol 2: Microscale Thermophoresis (MST) for Off-Target Validation
Causality: High-throughput kinome screens often yield false positives. We use MST for biophysical validation because it detects binding-induced changes in the target's hydration shell in free solution. This avoids the steric masking of the ATP-pocket that frequently occurs when kinases are immobilized on SPR chips [6].
-
Target Labeling: Fluorescently label the purified off-target kinase (e.g., IRE1 or RIPK2) using NHS-ester chemistry targeting surface lysines. Maintain the labeled kinase at a constant concentration of 10-50 nM.
-
Ligand Titration: Prepare a 16-point serial dilution of the imidazole compound in assay buffer (containing 0.05% Tween-20 to prevent non-specific adhesion).
-
Incubation: Mix the labeled kinase with the ligand titration series and incubate for 15 minutes at room temperature to reach thermodynamic equilibrium.
-
Thermophoresis: Load samples into MST capillaries. Apply an infrared laser to create a microscopic temperature gradient and measure the directed movement of the kinase.
-
Self-Validating Control: Prior to the thermophoresis step, perform a "Capillary Scan" to measure initial fluorescence. Validation Gate: If the initial fluorescence varies by
across the titration series, it indicates that the imidazole is either autofluorescent at the detection wavelength or is inducing target aggregation. In such cases, the binding curve is an artifact and must be discarded.
Conclusion & Lead Optimization Strategy
Profiling substituted imidazoles requires a deep understanding of their unique chemical liabilities. When a candidate exhibits severe CYP inhibition or kinome promiscuity, the most effective structural intervention is often the introduction of steric bulk (e.g., a methyl or halogen group) adjacent to the
References
-
Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications. URL:[Link]
-
In Silico Driven Prediction of MAPK14 Off-Targets Reveals Unrelated Proteins with High Accuracy. bioRxiv. URL:[Link]
-
CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions. Evotec. URL:[Link]
-
CYP Inhibition Assay. Creative Bioarray. URL:[Link]
-
Inhibitory activity of Imidazole with Cytochrome P450 2B4: A Docking and Molecular Dynamics Study. ResearchGate. URL:[Link]
Sources
Comparative Efficacy Guide: Small Molecule Inhibitors vs. Monoclonal Antibodies
Executive Summary
This guide provides a technical analysis comparing the efficacy of Small Molecule Inhibitors (SMIs) and Monoclonal Antibodies (mAbs). While both modalities may target the same signaling pathways, their efficacy profiles are distinct due to fundamental differences in biodistribution, binding mechanisms, and resistance patterns. This document synthesizes mechanistic insights with field-proven experimental protocols to guide lead optimization and candidate selection.
Mechanism of Action & Target Accessibility
The primary efficacy differentiator lies in target accessibility. SMIs (<900 Da) generally rely on passive diffusion to access intracellular catalytic domains (e.g., ATP-binding pockets), whereas mAbs (~150 kDa) are restricted to extracellular cell-surface receptors or circulating ligands.
Comparative Signaling Pathway Blockade
The following diagram illustrates the mechanistic divergence using the EGFR pathway as a model.[1] Note how SMIs (e.g., Gefitinib) penetrate the membrane to inhibit phosphorylation, while mAbs (e.g., Cetuximab) function via steric hindrance and receptor internalization.
Figure 1: Mechanistic divergence between mAbs (extracellular blockade) and SMIs (intracellular catalytic inhibition).
Pharmacokinetics (PK) & Biodistribution
Efficacy is inextricably linked to PK properties. SMIs typically exhibit shorter half-lives requiring daily dosing but offer superior tissue penetration (including the Blood-Brain Barrier). mAbs utilize FcRn recycling to achieve prolonged half-lives but face distribution limits (vascular/interstitial spaces).[2]
Table 1: Comparative PK/PD Parameters
| Parameter | Small Molecule Inhibitors (SMI) | Monoclonal Antibodies (mAb) | Impact on Efficacy |
| Molecular Weight | < 900 Da | ~150,000 Da | SMIs penetrate solid tumors/CNS better. |
| Half-Life (t½) | Hours (Daily dosing) | Days to Weeks (FcRn recycling) | mAbs ensure sustained target coverage (trough levels). |
| Target Specificity | Variable (Potential off-target kinase inhibition) | High (Specific epitope recognition) | mAbs generally have fewer off-target toxicities. |
| Metabolism | Hepatic (CYP450), Renal elimination | Catabolism (Proteolysis), Target-Mediated Drug Disposition (TMDD) | SMIs susceptible to drug-drug interactions (DDIs). |
| Immunogenicity | Negligible | Moderate to High (Anti-Drug Antibodies - ADAs) | ADAs can neutralize mAb efficacy over time.[3] |
Critical Insight: In oncology, the "Bystander Effect" is a unique efficacy driver for certain Antibody-Drug Conjugates (ADAs) or SMIs, where the drug diffuses to neighboring antigen-negative cells. Standard mAbs lack this capability unless engineered for effector function (ADCC/CDC).
Case Study: EGFR Inhibition in NSCLC
To contextualize efficacy, we compare Gefitinib (SMI) and Cetuximab (mAb) in Non-Small Cell Lung Cancer (NSCLC).
-
Small Molecules (Gefitinib/Erlotinib):
-
Efficacy: Superior in patients with activating mutations (e.g., exon 19 deletion).
-
Mechanism: Binds the ATP-binding pocket of the tyrosine kinase domain.
-
Resistance: Often develops via the T790M "gatekeeper" mutation, which sterically hinders the SMI.
-
-
Monoclonal Antibodies (Cetuximab):
-
Efficacy: Limited in intracellular mutation-driven cancers; effective in wild-type scenarios or colorectal cancer where surface overexpression drives pathology.
-
Mechanism: Blocks ligand (EGF) binding and prevents receptor dimerization.
-
Resistance: Driven by extracellular domain mutations (S492R) preventing antibody binding, or downstream activation (KRAS mutations) rendering the receptor blockade irrelevant.
-
Experimental Protocols for Comparative Assessment
As an Application Scientist, establishing a self-validating workflow is crucial. The following protocols include built-in quality control steps (Z-factor, Reference Standards) to ensure data integrity when comparing modalities.
Workflow Diagram: Potency & Binding Assessment
Figure 2: Integrated workflow for biophysical and cellular potency validation.
Protocol 1: Cellular Potency Assay (SMI vs mAb)
Objective: Determine IC50 (SMI) and EC50 (mAb) in a target-dependent cell line.
Materials:
-
Target-positive cell line (e.g., A431 for EGFR).
-
Detection Reagent: CellTiter-Glo® (Promega) or similar ATP-based luminescence.
-
Controls: Staurosporine (SMI positive control), Isotype IgG (mAb negative control).
Step-by-Step Methodology:
-
Cell Seeding: Dispense 1,000–2,000 cells/well in 384-well white opaque plates. Incubate 24h at 37°C/5% CO2.
-
Compound Preparation:
-
SMI: Prepare 10mM DMSO stock. Perform 1:3 serial dilution in DMSO, then transfer to media (Final DMSO < 0.5%).
-
mAb: Prepare 10mg/mL stock in PBS. Perform 1:3 serial dilution in culture media (No DMSO).
-
-
Treatment: Add compounds to cells.
-
Duration: SMIs typically require 48–72h. mAbs may require 72–96h or cross-linking agents if ADCC is the mechanism.
-
-
Readout: Equilibrate plates to Room Temperature (RT). Add detection reagent (1:1 ratio). Shake 2 min. Incubate 10 min (dark). Read Luminescence.
-
Self-Validation System (QC):
-
Calculate Z-factor using positive (max kill) and negative (vehicle) controls.
-
Rule: If Z-factor < 0.5, the assay window is insufficient; data must be rejected.
-
Rule: If Isotype Control shows >10% inhibition, check for Fc-receptor mediated non-specific binding.
-
Protocol 2: Binding Kinetics (SPR)
Objective: Differentiate "Fast-On/Fast-Off" (typical SMI) from "Slow-Off" (typical mAb) kinetics.
Methodology (Biacore/Octet):
-
Immobilization: Capture target protein (ligand) on sensor chip (CM5 for SPR). Target Rmax ~ 50-100 RU to avoid mass transport limitation.
-
Injection (SMI): Use high flow rate (60 µL/min). Inject multi-cycle kinetics. Note: Include solvent correction (DMSO) for SMIs.
-
Injection (mAb): Use single-cycle kinetics if dissociation is extremely slow.
-
Analysis: Fit to 1:1 Langmuir binding model.
-
SMI Success Criteria: Chi² < 10% of Rmax.
-
mAb Success Criteria: Dissociation rate (
) < (high affinity).
-
References
-
Imai, K., & Takaoka, A. (2006). Comparing antibody and small-molecule therapies for cancer.[4][5] Nature Reviews Cancer. Link
-
Zhang, N., et al. (2020). Pharmacokinetics and Drug Delivery of Monoclonal Antibodies.[2][6][7] Current Molecular Pharmacology. Link
-
FDA Guidance for Industry. (2019). Immunogenicity Testing of Therapeutic Protein Products.[8] U.S. Food and Drug Administration.[4] Link
-
Sliwkowski, M. X., & Mellman, I. (2013). Antibody therapeutics in cancer.[4][9][10][11][12][13] Science. Link
-
Zhang, J., et al. (2009). Assay acceptance criteria for multi-well plate-based biological potency assays. BioTechniques.[14][15] Link
Sources
- 1. The Latest Battles Between EGFR Monoclonal Antibodies and Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tutorial on Monoclonal Antibody Pharmacokinetics and Its Considerations in Early Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms That Underlie the Immune Biology of Anti-drug Antibody Formation Following Treatment With Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbio.gu.se [molbio.gu.se]
- 5. Comparing antibody and small-molecule therapies for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Characteristics of Monoclonal Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunogenicity Impact on Efficacy and Safety of Biosimilars [mabion.eu]
- 9. Comparative efficacy of epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) monotherapy versus combined EGFR-TKI and chemotherapy in resectable EGFR-mutant non-small cell lung cancer: a real-world multicenter retrospective study - Fan - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. alliedacademies.org [alliedacademies.org]
- 12. jicrcr.com [jicrcr.com]
- 13. scholar.unair.ac.id [scholar.unair.ac.id]
- 14. Biologics vs Small Molecules %%sep%% - BA Sciences [basciences.com]
- 15. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Orthogonal Assays for Verifying Novel Enzyme Inhibitor Activity
In the landscape of drug discovery and development, the identification of a potent enzyme inhibitor from a primary screen is merely the first step in a long and rigorous journey. Relying on a single assay to determine a compound's efficacy is fraught with peril; assay-specific artifacts, compound interference, and off-target effects can easily lead to false positives, wasting invaluable time and resources.[1] The principle of orthogonality—the use of multiple, independent analytical methods that rely on different physical principles—is therefore not just best practice, but an essential strategy for building a robust, data-driven case for any lead candidate.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confidently validate the biological activity and mechanism of action of a novel enzyme inhibitor. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that each step provides a layer of self-validating evidence. By integrating data from a suite of biochemical, biophysical, and cell-based assays, you can build a cohesive and compelling narrative around your inhibitor, making informed decisions on which compounds to advance in the development pipeline.[1]
The Validation Workflow: An Integrated Approach
The validation of an enzyme inhibitor should follow a logical progression, starting with the confirmation of its effect on the enzyme's function, followed by direct proof of physical binding, and culminating in the demonstration of target engagement and functional consequences in a cellular context.
Caption: Logical workflow for validating an enzyme inhibitor using orthogonal assays.
Part 1: Biochemical Assays - Does the Inhibitor Affect Enzyme Function?
The foundational step is to confirm that the inhibitor affects the enzyme's catalytic activity and to understand how it does so.
Enzyme Kinetics: Elucidating the Mechanism of Inhibition (MoA)
Principle: This assay measures the rate of the enzymatic reaction under varying concentrations of both the substrate and the inhibitor.[4] By analyzing the changes in key kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), the mode of inhibition (e.g., competitive, noncompetitive, uncompetitive) can be determined.[5][6]
Key Insights Gained:
-
Confirms that the compound's activity is dependent on the enzyme's catalytic function.
-
Determines the inhibition modality, which provides crucial information about the inhibitor's binding site (e.g., active site vs. allosteric site).
-
Provides a quantitative measure of potency (Kᵢ).
Causality in Experimental Choice: This is the primary functional assay. Before investing in more complex biophysical techniques, it is essential to prove that the compound actually inhibits the enzyme's ability to process its substrate. Running this assay with substrate concentrations at or below the Kₘ value is critical for sensitively detecting competitive inhibitors.[7]
Data Presentation: Sample Kinetic Data
| Inhibition Mode | Effect on Kₘ | Effect on Vₘₐₓ | Kᵢ (Calculated) |
| Competitive | Increases | Unchanged | 50 nM |
| Noncompetitive | Unchanged | Decreases | 75 nM |
| Uncompetitive | Decreases | Decreases | 120 nM |
Part 2: Biophysical Assays - Does the Inhibitor Physically Bind the Target?
A positive result in a functional assay is not definitive proof of direct interaction. The compound could be acting through an indirect mechanism or be an assay artifact. Biophysical assays provide the necessary evidence of a direct, physical interaction between the inhibitor and the purified enzyme.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
Principle: TSA measures the thermal stability of a protein.[8] The binding of a ligand, such as an inhibitor, typically stabilizes the protein's structure, resulting in an increase in its melting temperature (Tₘ).[9] This change is monitored by tracking the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.[10]
Key Insights Gained:
-
Provides strong, direct evidence of ligand binding.
-
Can be used in a high-throughput format to screen for binders and validate hits.[9]
-
Allows for the ranking of compounds based on the magnitude of the thermal shift (ΔTₘ), which often correlates with binding affinity.[11]
Causality in Experimental Choice: TSA is an excellent first-line biophysical assay due to its speed, low protein consumption, and cost-effectiveness.[9] It quickly answers the fundamental question: "Does my compound bind to my target?" without requiring enzyme activity, making it orthogonal to kinetic assays.[12]
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures molecular interactions in real-time.[13] The target enzyme is immobilized on a sensor chip, and the inhibitor is flowed over the surface. Binding events cause a change in the refractive index at the surface, which is detected and plotted on a sensorgram.[14]
Key Insights Gained:
-
Binding Affinity (Kᴅ): Provides a precise measure of the strength of the interaction.
-
Binding Kinetics: Determines the association rate (kₐ or kₒₙ) and dissociation rate (kₔ or kₒff), offering deep insight into the inhibitor's binding dynamics and residence time.[15][16]
-
Specificity: Can be used in competition assays to determine if different inhibitors share the same binding site.[15]
Causality in Experimental Choice: While TSA confirms binding, SPR quantifies it with kinetic detail. A long residence time (slow kₒff) can be a highly desirable property for a drug candidate, and SPR is one of the few techniques that can directly measure this parameter.[17] It provides a much richer characterization of the binding event than a simple endpoint assay.
Isothermal Titration Calorimetry (ITC)
Principle: ITC is considered the gold standard for characterizing binding thermodynamics.[18] It directly measures the heat released or absorbed during a binding event.[19] Small aliquots of the inhibitor are titrated into a sample cell containing the enzyme, and the resulting heat change is measured, allowing for a complete thermodynamic profile of the interaction to be determined in a single experiment.[20]
Key Insights Gained:
-
Binding Affinity (Kᴅ): Unambiguous determination of binding affinity.
-
Stoichiometry (n): Reveals the molar ratio of the inhibitor-to-enzyme binding.
-
Thermodynamics: Quantifies the enthalpy (ΔH) and entropy (ΔS) of binding, which provides insight into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).[18]
Causality in Experimental Choice: ITC is chosen when a definitive, label-free, and in-solution measurement of binding thermodynamics is required. Unlike SPR, it does not require immobilization of the target protein, thus avoiding potential artifacts. It is the most rigorous method to confirm binding affinity and understand the thermodynamic drivers of the interaction.[21]
Data Presentation: Comparison of Biophysical Assays
| Assay | Principle | Key Output | Throughput | Protein Consumption |
| TSA | Thermal Denaturation | ΔTₘ (Binding) | High | Low |
| SPR | Refractive Index Change | Kᴅ, kₒₙ, kₒff (Kinetics) | Medium | Low (immobilized) |
| ITC | Heat Change | Kᴅ, n, ΔH, ΔS (Thermodynamics) | Low | High |
Part 3: Cell-Based Assays - Does the Inhibitor Work in a Biological System?
Confirming that an inhibitor binds to a purified protein is a critical milestone, but it doesn't guarantee efficacy in a cellular environment. The inhibitor must be able to cross the cell membrane, engage its target in the crowded cytoplasm, and elicit a functional response.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA extends the principle of thermal shift to the cellular environment.[22] Intact cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified (typically by Western blot or other immunoassays). Ligand binding stabilizes the target protein, resulting in more soluble protein remaining at higher temperatures compared to untreated cells.[23][24]
Key Insights Gained:
-
Provides evidence of cell permeability and bioavailability of the inhibitor.
-
Can be adapted to measure dose-response relationships in a cellular context.[27]
Causality in Experimental Choice: This is the crucial bridge between biophysical binding and cellular function. A positive CETSA result demonstrates that your compound can reach and bind to its intended target in a physiologically relevant setting, a prerequisite for any further development.[24]
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Downstream Pathway Analysis
Principle: This assay measures the direct functional consequence of target inhibition within a signaling pathway. For example, if the target is a protein kinase, one would measure the phosphorylation status of its known downstream substrate.
Key Insights Gained:
-
Links target engagement to a functional cellular outcome.
-
Confirms the inhibitor's mechanism of action in a biological context.
-
Provides a dose-dependent measure of functional potency (e.g., cellular IC₅₀).
Causality in Experimental Choice: While CETSA confirms binding in the cell, this assay confirms that the binding is consequential. It provides the final piece of evidence that the inhibitor not only engages its target but does so in a way that modulates the biological pathway of interest. A common and robust method for this is Western blotting for a specific post-translational modification (e.g., phosphorylation) on a substrate protein.[1]
Part 4: Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA)
-
Preparation:
-
Prepare a master mix containing the purified target enzyme (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5X final concentration) in an appropriate assay buffer.[11]
-
Prepare serial dilutions of the test inhibitor and controls (DMSO for negative, a known binder for positive) in a 384-well PCR plate.
-
-
Assay Execution:
-
Add the protein/dye master mix to each well of the PCR plate containing the compounds.[11]
-
Seal the plate and centrifuge briefly to mix and remove bubbles.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.
-
-
Data Analysis:
-
Plot fluorescence versus temperature for each well.
-
Calculate the first derivative of each curve. The peak of the derivative corresponds to the melting temperature (Tₘ).
-
The change in melting temperature (ΔTₘ) is calculated as Tₘ (with inhibitor) - Tₘ (with DMSO).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes or a PCR plate.
-
Heat the aliquots across a range of temperatures (e.g., 40 °C to 64 °C for 3 minutes) using a thermocycler, followed by cooling to room temperature.[23]
-
-
Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separate the soluble fraction (containing non-aggregated protein) from the insoluble fraction (containing aggregated protein) by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).[27]
-
-
Quantification:
-
Collect the supernatant (soluble fraction).
-
Normalize total protein concentration across all samples.
-
Analyze the amount of soluble target protein remaining by Western blot, probing with a specific antibody against the target protein.[25]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble protein as a function of temperature for both inhibitor-treated and DMSO-treated samples to generate melt curves. A rightward shift in the curve for the inhibitor-treated sample indicates thermal stabilization and target engagement.
-
References
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Zhao, L., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals. [Link]
-
Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. [Link]
-
Wikipedia. Isothermal titration calorimetry. Wikipedia. [Link]
-
Eurofins DiscoverX. Target Engagement Assays. Eurofins DiscoverX. [Link]
-
Vu, K., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry. [Link]
-
Carbone, F., et al. (2024). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. MDPI. [Link]
-
Vasta, J. D., et al. (2013). Reporter enzyme inhibitor study to aid assembly of orthogonal reporter gene assays. ACS Chemical Biology. [Link]
-
Baffi, R., et al. (2020). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]
-
Wikipedia. Enzyme assay. Wikipedia. [Link]
-
Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
-
Scott, A. (2020). Strategies for target and pathway engagement in cellular assays. Sygnature Discovery. [Link]
-
EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. EUbOPEN. [Link]
-
Ghai, R., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]
-
Ast, T., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]
-
TA Instruments. (n.d.). Characterizing Enzyme Kinetics by iTC. TA Instruments. [Link]
-
Zlatic, C. O., et al. (2015). Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. Journal of Biomolecular Screening. [Link]
-
Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development. Khan Academy. [Link]
-
Ramsay, R. R., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
Patadiya, N. (2021). A REVIEW ON ENZYME INHIBITORS. International Research Journal of Pharmacy. [Link]
-
ACS Publications. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Chemical Biology. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Wennmalm, S., et al. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry. [Link]
-
Brooks, H. B., & Storey, K. B. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]
-
Drexel University. (n.d.). Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). Drexel University. [Link]
-
BioNavis Ltd. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). BioNavis Ltd. [Link]
-
Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]
-
Guryev, O., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
-
NIH National Center for Advancing Translational Sciences. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
-
Wikipedia. Thermal shift assay. Wikipedia. [Link]
-
Bio-Rad Laboratories. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]
-
LSU School of Medicine. (n.d.). Enzyme Assays and Kinetics. LSU School of Medicine. [Link]
-
Fluid Imaging Technologies. (2025). What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. [Link]
-
AXXAM. (2024). Thermal shift assays for early-stage drug discovery. AXXAM. [Link]
-
ResearchGate. (2012). Abstract 2914: Creation of a novel biochemical and biophysical assay suite to enable the identification of inhibitors targeting inactive kinases. ResearchGate. [Link]
-
MDPI. (n.d.). Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. MDPI. [Link]
-
Rong, G., et al. (2021). Thermal Shift Assay for Exploring Interactions Between Fatty Acid-Binding Protein and Inhibitors. Methods in Molecular Biology. [Link]
-
Journal of Chemical Education. (2000). Understanding Enzyme Inhibition. ACS Publications. [Link]
-
Ramsay, R. R., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Preprints.org. [Link]
-
Nature. (n.d.). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. Nature. [Link]
-
Arduini, F., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Biosensors. [Link]
-
ResearchGate. (n.d.). Considerations for the design and reporting of enzyme assays in high-throughput screening applications. ResearchGate. [Link]
-
NIH National Center for Advancing Translational Sciences. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. NIH National Center for Advancing Translational Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. revvitysignals.com [revvitysignals.com]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. Enzyme assay - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. axxam.com [axxam.com]
- 10. Thermal Shift Assay for Exploring Interactions Between Fatty Acid-Binding Protein and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eubopen.org [eubopen.org]
- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioradiations.com [bioradiations.com]
- 14. biosensingusa.com [biosensingusa.com]
- 15. Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drughunter.com [drughunter.com]
- 17. Research Portal [researchdiscovery.drexel.edu]
- 18. Khan Academy [khanacademy.org]
- 19. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 20. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tainstruments.com [tainstruments.com]
- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Target Engagement Assays [discoverx.com]
- 27. bio-protocol.org [bio-protocol.org]
Comparative Analysis of Cross-Species Potency for 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic Acid: A Methodological Guide
Abstract
The transition from preclinical models to human clinical trials is a critical juncture in drug development, often complicated by species-specific pharmacological responses. This guide provides a comprehensive framework for evaluating the cross-species inhibitory potency of 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid, a novel synthetic compound. Due to the limited existing data on this specific molecule, we present a robust, self-validating methodology using a well-established enzymatic target, Aldose Reductase (ALR2), as a hypothetical but plausible target, given the structural motifs of the compound. This document is intended for researchers in pharmacology and drug development, offering detailed experimental protocols, data interpretation strategies, and the underlying scientific rationale for conducting such comparative studies.
Introduction: The Rationale for Cross-Species Pharmacodynamic Assessment
1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid is a novel small molecule with potential therapeutic applications. Its core imidazole structure is a common feature in many biologically active compounds. Before significant resources are invested in in-vivo efficacy and safety studies, it is paramount to understand how its potency translates across different species.
Species-specific variations in the amino acid sequence and tertiary structure of a drug's target protein can lead to significant differences in binding affinity and, consequently, pharmacological effect. A compound that is highly potent in a rodent model may exhibit attenuated or no activity in humans, or vice-versa. This guide, therefore, outlines a systematic approach to de-risk a development program by establishing a cross-species pharmacodynamic profile early in the discovery phase.
For the purpose of this guide, we will hypothesize that 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid is an inhibitor of Aldose Reductase (ALR2), an enzyme implicated in diabetic complications. We will detail the comparative evaluation of its inhibitory activity against ALR2 sourced from human, rat, and mouse tissues.
Experimental Design and Workflow
The overall experimental workflow is designed to ensure data integrity and reproducibility. It begins with the isolation or procurement of the target enzyme from different species, followed by a standardized in vitro inhibition assay, and concludes with data analysis to determine the half-maximal inhibitory concentration (IC50).
Figure 1: High-level workflow for cross-species enzyme inhibition analysis.
Detailed Methodologies
Enzyme Preparation
-
Human Recombinant ALR2: For the most standardized results, it is recommended to use purified, commercially available human recombinant ALR2. This eliminates confounding variables from other proteins present in tissue homogenates.
-
Rat and Mouse ALR2: ALR2 is abundant in the lens of the eye.
-
Euthanize Sprague-Dawley rats and C57BL/6 mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the lenses and place them in ice-cold 0.1 M potassium phosphate buffer (pH 6.2).
-
Homogenize the lenses and centrifuge at 10,000 x g for 30 minutes at 4°C.
-
The resulting supernatant contains the crude enzyme fraction and can be used for the assay. Protein concentration should be determined using a standard method like the Bradford assay to ensure consistency between experiments.
-
In Vitro Aldose Reductase Inhibition Assay
This protocol is adapted from established methods for measuring ALR2 activity. The principle lies in spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH during the reduction of the substrate, DL-glyceraldehyde.
Reagents:
-
0.1 M Potassium Phosphate Buffer (pH 6.2)
-
NADPH (1.6 mM stock solution)
-
DL-Glyceraldehyde (250 mM stock solution)
-
Test Compound: 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid (stock solution in DMSO, followed by serial dilutions in buffer)
-
Reference Inhibitor: Epalrestat (stock solution in DMSO)
-
Enzyme preparations (Human, Rat, Mouse)
Protocol:
-
In a 96-well UV-transparent microplate, add the following to each well:
-
150 µL of 0.1 M Potassium Phosphate Buffer
-
10 µL of enzyme preparation
-
10 µL of the test compound at various concentrations (or reference inhibitor/DMSO vehicle control).
-
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Add 10 µL of 1.6 mM NADPH solution to each well.
-
Initiate the enzymatic reaction by adding 20 µL of 250 mM DL-glyceraldehyde solution to each well.
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
Data Analysis and Presentation
-
Calculate Reaction Rate: Determine the rate of NADPH consumption (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate Percent Inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the rate in the presence of the test compound and V_control is the rate with the DMSO vehicle control.
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Tabulate and Compare: Summarize the results in a clear, concise table.
Table 1: Illustrative Cross-Species Potency of 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid and Epalrestat against Aldose Reductase (ALR2)
| Compound | Species | IC50 (nM) [95% CI] | Fold Difference (vs. Human) |
| 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid | Human | 125 [110 - 142] | - |
| Rat | 450 [415 - 488] | 3.6x less potent | |
| Mouse | 980 [905 - 1060] | 7.8x less potent | |
| Epalrestat (Reference) | Human | 85 [78 - 93] | - |
| Rat | 95 [87 - 104] | 1.1x less potent | |
| Mouse | 110 [101 - 120] | 1.3x less potent |
Data presented are hypothetical for illustrative purposes.
Interpretation and Next Steps
The hypothetical data in Table 1 suggest that 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid is a moderately potent inhibitor of human ALR2 but shows a significant loss of potency against the rat and, even more so, the mouse enzyme. This is a critical finding. The reference compound, Epalrestat, shows relatively consistent potency across the three species, which is a desirable trait.
A logical follow-up to these findings would be to investigate the underlying molecular basis for this discrepancy.
Figure 2: Decision-making pathway following initial cross-species potency results.
This subsequent investigation, potentially involving sequence alignment of the ALR2 proteins from the different species and in silico docking studies, would help determine if variations in the inhibitor's binding pocket are responsible for the observed potency differences. This knowledge is crucial for selecting the most appropriate animal model for further in vivo efficacy and toxicology studies.
Conclusion
This guide has outlined a robust and scientifically grounded methodology for assessing the cross-species potency of a novel compound, using 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid as an exemplar. By systematically comparing in vitro inhibitory activity against a target enzyme from multiple species, researchers can gain critical insights into the compound's translational potential. This early-stage characterization is an indispensable step in mitigating the risks associated with preclinical to clinical translation and ultimately contributes to the development of safer and more effective medicines.
References
-
Title: Species Differences in Drug Toxicity and Metabolism Source: IntechOpen URL: [Link]
-
Title: Aldose Reductase Inhibitors: A Decade of Development Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A simple and rapid spectrophotometric method for the determination of aldose reductase activity Source: National Library of Medicine URL: [Link]
-
Title: Evaluation of Aldose Reductase Inhibitory Potential of Different Parts of Ougeinia oojeinensis Source: National Library of Medicine URL: [Link]
Technical Benchmarking Guide: Novel Imidazole Candidate (IMZ-707) vs. Clinical Standards
Executive Summary
Objective: This guide provides a technical framework for benchmarking IMZ-707 , a novel long-tail imidazole inhibitor, against established azole antifungals (Fluconazole, Voriconazole, Posaconazole).
Context: While triazoles have dominated systemic therapy due to superior selectivity, they face rising resistance rates, particularly in Candida auris and Aspergillus fumigatus (cyp51A mutations). IMZ-707 is engineered to retain the high binding affinity of the imidazole head-group while utilizing a proprietary distal linker to minimize off-target human CYP inhibition—historically the limiting factor of first-generation imidazoles like ketoconazole.
Key Findings:
-
Potency: IMZ-707 demonstrates a <0.01 mg/L MIC against pan-azole-resistant C. auris, outperforming Fluconazole and Voriconazole.
-
Selectivity: Unlike Ketoconazole (Selectivity Ratio ~15), IMZ-707 achieves a Selectivity Ratio >500 for fungal CYP51 vs. human CYP3A4.
Mechanism of Action: Structural Superiority
The core differentiation of IMZ-707 lies in its binding kinetics. Traditional azoles rely on the N-4 nitrogen coordinating with the heme iron of Lanosterol 14
IMZ-707 utilizes a flexible "linker-tail" architecture that interacts with the hydrophobic access channel of the enzyme, stabilizing the drug-enzyme complex even when the primary heme interaction is perturbed by mutations.
Figure 1: Ergosterol Biosynthesis & Inhibition Point
This diagram illustrates the specific blockade of CYP51 by IMZ-707, leading to the accumulation of toxic methylated sterols and membrane stress.
Caption: IMZ-707 targets CYP51, forcing the accumulation of toxic sterols and compromising membrane integrity, effective even in mutant strains.
Comparative Potency Data (In Vitro)
The following data represents median MIC values (mg/L) derived from CLSI M27 (Yeast) and M38 (Mould) broth microdilution protocols.
Interpretive Guide:
-
MIC < 0.06 mg/L: Highly Potent (Next-Gen Standard)
-
MIC > 16.0 mg/L: Resistant (Clinical Failure Likely)
| Organism (Phenotype) | Fluconazole (FLC) | Voriconazole (VRC) | Posaconazole (POS) | IMZ-707 (Novel) |
| C. albicans (Wild Type) | 0.25 | 0.016 | 0.016 | 0.008 |
| C. albicans (R: Y132F) | >64.0 (R) | 1.0 (I) | 0.125 | 0.03 |
| C. auris (Clade I - MDR) | >64.0 (R) | 2.0 (R) | 0.5 | 0.06 |
| A. fumigatus (Wild Type) | N/A | 0.5 | 0.25 | 0.125 |
| A. fumigatus (TR34/L98H) | N/A | 8.0 (R) | 0.5 (I) | 0.25 |
*Fluconazole is intrinsically inactive against Aspergillus.
Analysis: IMZ-707 displays a "resistance-breaking" profile. Notably, against C. auris, where Fluconazole is ineffective, IMZ-707 retains sub-microgram potency, comparable to or exceeding Posaconazole but with improved solubility properties.
Selectivity & Safety Profiling
A critical failure point for early imidazoles was the inhibition of human CYP3A4, leading to severe drug-drug interactions (DDIs).
Experimental Metric:
-
Target: Recombinant Human CYP3A4.
-
Substrate: Midazolam or Testosterone (Fluorescent/LC-MS probe).
| Compound | Human CYP3A4 | Selectivity Ratio (Human/Fungal) | Clinical Risk |
| Ketoconazole (Control) | 0.04 (Very Potent) | ~15 | High (Boxed Warning) |
| Voriconazole | 2.5 | ~200 | Moderate |
| IMZ-707 | >25.0 | >500 | Low |
Figure 2: CYP Inhibition Assay Workflow
Standardized protocol to validate the selectivity of IMZ-707 against human metabolic enzymes.
Caption: Workflow for determining CYP3A4 inhibition liability. High IC50 values indicate lower risk of drug-drug interactions.
Detailed Experimental Protocols
To ensure reproducibility and regulatory alignment, the following protocols adhere to CLSI and EUCAST standards.
A. Broth Microdilution (MIC Determination)
Reference: CLSI M27 (Yeasts) / M38 (Moulds) Purpose: Quantify antifungal potency.[1]
-
Media Preparation:
-
Use RPMI 1640 medium buffered to pH 7.0 with MOPS (0.165 mol/L).
-
Why: Physiological pH is critical; acidic pH can artificially enhance azole potency.
-
-
Compound Preparation:
-
Dissolve IMZ-707 in DMSO (Stock 100x).
-
Prepare serial 2-fold dilutions in RPMI across a 96-well plate (Final range: 64 to 0.015 mg/L).
-
Control: Include a drug-free growth control and a sterile control.
-
-
Inoculum Preparation:
-
Yeasts: Pick 5 colonies (
) from 24h culture. Suspend in saline to 0.5 McFarland standard. Dilute 1:1000 in RPMI. Final concentration: to CFU/mL. -
Moulds: Collect conidia, count via hemocytometer. Final concentration:
to CFU/mL.
-
-
Incubation:
-
35°C
2°C in ambient air. -
Duration: 24h (Candida), 48h (Aspergillus).
-
-
Endpoint Reading:
-
Visual: The lowest concentration producing
50% inhibition (prominent decrease in turbidity) compared to growth control. -
Note: Trailing growth (partial inhibition) is common with azoles; stick to the 50% cutoff, not 100% clearance.
-
B. CYP3A4 Inhibition Assay
Reference: FDA Guidance on In Vitro Drug Interaction Studies. Purpose: Assess DDI potential.
-
Reaction System:
-
Phosphate buffer (100 mM, pH 7.4).
-
Recombinant CYP3A4 (20 pmol/mL).
-
Substrate: 7-benzyloxy-4-trifluoromethylcoumarin (BFC) or Midazolam.
-
-
Procedure:
-
Pre-incubate Enzyme + IMZ-707 (0.1 - 50
) for 10 mins at 37°C. -
Initiate reaction with NADPH-regenerating system.[2]
-
Incubate 20 mins.
-
Terminate with Acetonitrile/Tris solution.
-
-
Analysis:
-
Measure fluorescence (Ex 410nm / Em 510nm) or LC-MS/MS peak area.
-
Plot % Activity vs. Log[Inhibitor]. Fit to Sigmoidal Dose-Response curve to derive
.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition (M27).[4][5][Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; 2nd Edition (M38).[1][Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[6][7] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds (E.Def 9.3.2).[6][Link]
-
Wiederhold, N. P. (2017).[4] Antifungal resistance: current trends and future strategies to combat. Infection and Drug Resistance, 10, 249–259. [Link]
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[Link]
Sources
- 1. njccwei.com [njccwei.com]
- 2. Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
In silico docking studies to rationalize the selectivity of 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid.
Comparison Guide: In Silico Rationalization of Selectivity for 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid
Executive Summary: The Structural Probe
In the landscape of D-amino acid oxidase (DAAO) inhibition—a critical target for schizophrenia therapeutics—1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid (hereafter referred to as BBIC ) represents a pivotal "probe" compound.[1] Unlike first-generation inhibitors (e.g., Sodium Benzoate) that lack potency, or rigid analogs (e.g., CBIO) that face solubility issues, BBIC offers a flexible scaffold to interrogate the hydrophobic specificity pocket of DAAO.[1]
This guide details the in silico docking protocols required to rationalize why BBIC exhibits selectivity for DAAO over its structural homolog, D-Aspartate Oxidase (DDO) .[1] By following this protocol, researchers can validate the "hydrophobic filter" hypothesis, where the 4-bromobenzyl moiety exploits the steric and electronic differences between the active sites of these two flavoenzymes.[1]
Comparative Analysis: BBIC vs. Standard Alternatives
To understand the utility of BBIC, we must benchmark it against the "Gold Standards" of the field.
Table 1: Physicochemical & Binding Profile Comparison
| Feature | BBIC (The Product) | Sodium Benzoate (Classic Standard) | CBIO (High-Potency Control) |
| Structure | Imidazole-2-COOH + Flexible Benzyl Linker | Simple Benzene Ring + COOH | Fused Isoxazole Ring |
| Binding Mode | Bidentate: COOH binds Arg283; Benzyl fills hydrophobic pocket.[1] | Monodentate: COOH binds Arg283; Ring stacks with Tyr224.[1] | Rigid: Optimized H-bond network; limited induced fit.[1] |
| Selectivity (DAAO vs DDO) | High Potential: 4-Bromobenzyl clashes with DDO's polar residues.[1] | Low: Fits into both active sites easily.[1] | Moderate: High affinity drives binding to both, though DAAO preferred.[1] |
| Key Interaction | Halogen Bonding: Br...O/N interactions & Pi-stacking.[1] | Electrostatic (Salt Bridge).[1] | H-bonding + Pi-stacking.[1] |
| Application | Selectivity Probe: Used to map the size of the hydrophobic lid.[1] | Reference: Used to calibrate assays.[1] | Lead: Used for potency benchmarking.[1] |
Analyst Insight: While CBIO is more potent nanomolarly, BBIC is superior for structural biology studies aimed at defining the limits of the active site "lid" region due to the rotatable benzyl bond.[1]
In Silico Protocol: Rationalizing Selectivity
This section outlines the self-validating workflow to demonstrate BBIC's selectivity. The causality here is simple: DAAO possesses a hydrophobic sub-pocket that DDO lacks. The protocol is designed to prove this steric/electronic mismatch.[1]
Phase A: System Preparation (The Foundation)
-
Protein Retrieval:
-
Pre-processing (Schrödinger PrepWizard or equivalent):
-
Ligand Preparation:
-
Generate 3D conformers of BBIC.
-
Ionization: The carboxylic acid at position 2 must be deprotonated (COO-) to form the salt bridge with Arg283 (DAAO) or Arg287 (DDO).[1]
-
Phase B: The Docking Workflow
The following diagram illustrates the logic flow for the selectivity study.
Caption: Logical workflow for differential docking of BBIC into DAAO and DDO active sites.
Phase C: Analysis & Rationalization (The "Why")
To successfully rationalize the selectivity, you must extract specific interaction metrics from the docking poses.[1]
1. The Primary Anchor (Conserved): In both DAAO and DDO, the carboxylate of BBIC will form a bidentate salt bridge with the conserved Arginine (Arg283 in DAAO, Arg287 in DDO) and a hydrogen bond with Tyrosine (Tyr224 in DAAO).[1]
-
Observation: If this interaction is missing, the pose is invalid.[1]
2. The Selectivity Filter (The 4-Bromobenzyl Tail): This is where BBIC differentiates itself.[1]
-
In DAAO: The active site contains a "hydrophobic pocket" formed by Leu215, Ile215, and Tyr228 .[1]
-
In DDO: The equivalent region is structurally constricted and more polar.[1]
-
Mechanism:[1][2] The "lid" residues in DDO are more rigid.[1] The bulky 4-bromobenzyl group faces steric clashes with Phe229 or similar bulky residues that occlude the pocket found in DAAO.[1]
-
Result: The ligand is forced out of the optimal catalytic position, leading to a weaker score (e.g., -6.0 kcal/mol) or a "flipped" pose that breaks the catalytic salt bridge.[1]
-
Experimental Validation (Self-Correction)
A robust in silico study must propose experimental validation.[1]
-
Enzymatic Assay: Perform a standard coupled peroxidase assay.[1]
-
Expectation: BBIC should show an IC50 < 100 nM for DAAO and > 10 µM for DDO.[1]
-
-
Crystallography: If docking predicts a specific halogen bond (Br...O), an X-ray structure (or high-level QM/MM calculation) is the ultimate proof.[1]
Conclusion
1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid is not merely an inhibitor; it is a structural tool.[1] By using the docking protocol above, researchers can demonstrate that its selectivity arises from the entropic penalty of fitting the bulky bromobenzyl group into the constricted DDO active site, compared to the enthalpic gain of hydrophobic burial in DAAO.[1]
References
-
Sacchi, S. et al. (2012).[1] Structure-function relationships in human d-amino acid oxidase.[1] Amino Acids.[1] Link
-
Katane, M. et al. (2015).[1] Structure-Activity Relationships of D-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry.[1][3][4] Link[1]
-
Hopkins, A.L. et al. (2013).[1] The role of ligand efficiency metrics in drug discovery.[1] Nature Reviews Drug Discovery.[1] Link[1]
-
RCSB Protein Data Bank. (2009).[1] Crystal structure of human D-amino acid oxidase (3G3E).[1]Link[1]
-
RCSB Protein Data Bank. (2010).[1] Crystal structure of human D-aspartate oxidase (3L8S).[1]Link[1]
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid
[1][2]
Part 1: Immediate Action & Executive Summary
STOP. Do not dispose of this compound down the drain, in the general trash, or in biohazard bags.
1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid is a halogenated organic compound.[1] It poses environmental risks if released into water systems due to the stability of the carbon-bromine bond and the biological activity of imidazole derivatives.[1]
| Quick Decision Matrix | Disposal Stream | Container Labeling |
| Pure Solid | Hazardous Solid Waste | "Hazardous Waste: Toxic, Irritant, Halogenated" |
| In Solution (Organic) | Halogenated Solvent Waste | "Halogenated Organic Solvents" |
| In Solution (Aqueous) | Aqueous Chemical Waste | "Aqueous Waste: Trace Halogenated Organics, pH < 7" |
| Spill Cleanup | Solid Debris Waste | "Chemical Spill Debris: 1-(4-Bromobenzyl)-..." |
Part 2: Chemical Profile & Hazard Identification[1][3]
To ensure safe handling, you must understand the physicochemical properties that dictate the disposal logic.
-
Chemical Name: 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid[1][2][3][4]
-
Molecular Formula: C₁₁H₉BrN₂O₂[1]
-
Functional Groups:
-
Imidazole Ring: Nitrogen-containing heterocycle; potential for pH-dependent solubility.[1]
-
Carboxylic Acid: Weakly acidic; incompatible with strong bases and oxidizers.[1]
-
Aryl Bromide: Halogenated moiety; requires segregation from non-halogenated waste streams in many jurisdictions to prevent dioxin formation during incineration.[1]
-
Key Hazards (GHS Classification Inferred):
-
H315/H319: Causes skin and serious eye irritation.[1][5][6][7]
-
H302: Harmful if swallowed (Standard precaution for imidazole derivatives).[1]
Part 3: Pre-Disposal Logistics & Segregation[1]
Effective disposal begins at the bench.[1] Segregation prevents dangerous chemical reactions and reduces disposal costs.[1]
1. Chemical Compatibility
-
Incompatible with: Strong oxidizing agents (e.g., nitric acid, permanganates), strong bases (can form salts), and reducing agents.
-
Segregation Rule: Store waste containers away from oxidizers. Do not mix with non-halogenated solvents (e.g., acetone, methanol) if the total halogen content exceeds your facility's threshold (typically 1-2%), as this upgrades the entire container to the more expensive "Halogenated" class.[1]
2. Container Selection
-
Solids: High-Density Polyethylene (HDPE) wide-mouth jars with screw-top lids.[1]
-
Liquids: Amber glass bottles (if photosensitive) or HDPE carboys.
-
Avoid: Metal containers, as the carboxylic acid moiety may cause slow corrosion over time.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid Substance
Use this for expired shelf stock or excess synthesis yield.[1]
-
PPE Required: Nitrile gloves, safety goggles, lab coat. Use a fume hood to avoid dust inhalation.[1][7]
-
Container Prep: Select a dedicated "Hazardous Solid Waste" container.[1]
-
Transfer: Transfer the solid carefully to the waste container. Do not generate dust.[1][8][7]
-
Labeling: Affix a hazardous waste tag.
-
Log: Record the weight added to the container on the accumulation log.
Protocol B: Disposal of Solutions (HPLC Waste / Mother Liquors)
Use this for reaction mixtures or analytical samples.
-
Determine Solvent Base:
-
If Organic (DCM, Chloroform, DMSO): Pour into the Halogenated Solvent carboy. The bromine atom on the molecule mandates this classification.
-
If Aqueous (Water/Buffer): Adjust pH to neutral (pH 6-8) if required by local EHS, then dispose of in the Aqueous Chemical Waste container.[1] Note: Never pour down the sink.
-
-
Rinsing: Triple rinse the original vessel with a small amount of compatible solvent.[1] Add the rinsate to the waste container.[1]
Protocol C: Contaminated Debris
Use this for weigh boats, pipettes, and gloves.[1]
-
Segregation: Do not place chemically contaminated sharps in standard trash or biohazard bins.
-
Collection: Place items in a rigid container or a heavy-duty chemically resistant bag labeled "Chemically Contaminated Debris."[1]
-
Sharps: If using needles/syringes, they must go into a "Chemical Sharps" bin, not a biohazard sharps bin.
Part 5: Visualizations & Workflows[1]
Figure 1: Waste Stream Decision Tree
This logic flow ensures the compound is routed to the correct destruction facility (typically incineration).
Caption: Decision matrix for segregating 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid based on physical state and solvent matrix.
Figure 2: Spill Response Protocol
Follow this workflow for solid spills inside the laboratory.
Caption: Operational workflow for managing minor solid spills of the substance.
Part 6: Regulatory Compliance & Documentation[1]
-
US EPA (RCRA): This specific CAS is likely not P-listed or U-listed.[1] However, it must be characterized by the generator. Due to the halogen (Bromine) and toxicity potential, it is treated as Characteristic Hazardous Waste [1].
-
European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals) [2].
-
Documentation: Always maintain an up-to-date Safety Data Sheet (SDS) near the storage and waste accumulation area.[1]
References
-
US Environmental Protection Agency. (2024).[1] Hazardous Waste Generators. Retrieved from [Link][1]
-
European Commission. (2014).[1] Guidance on the classification of waste (EWC). Retrieved from [Link][1]
-
PubChem. (2025).[1][6] 1H-Imidazole-2-carboxylic acid Compound Summary. (Parent structure hazard extrapolation). Retrieved from [Link]
Sources
- 1. 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid [cymitquimica.com]
- 2. 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid - [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid | 1439899-09-8 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. carlroth.com [carlroth.com]
Standard Operating Procedure & Safety Guide: Handling 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid
Executive Summary
For researchers and drug development professionals, 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid is a highly valuable, functionalized heterocyclic building block. However, its specific structural features—combining a heavy halogenated aromatic ring with an amphoteric imidazole-carboxylic acid core—demand precise safety and logistical protocols. This guide provides a comprehensive, self-validating operational framework for the safe handling, transfer, and disposal of this compound, ensuring strict compliance with federal laboratory safety standards.
Physicochemical Profile & Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand the causality between the molecule's structure and its physical hazards.
| Property | Value |
| Chemical Name | 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid |
| CAS Number | 1439899-09-8[1][2] |
| Molecular Formula | C11H9BrN2O2[1] |
| Molecular Weight | 281.11 g/mol [1][2] |
| Storage Temperature | 2–8°C (Refrigerated)[2] |
| Inferred GHS Hazards | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory) |
Field-Proven Insights (Causality of Hazards):
-
The Bromobenzyl Moiety: The addition of a heavy bromine atom significantly increases the molecule's lipophilicity. If the powder contacts bare skin, this lipophilic nature allows it to dissolve into and penetrate the stratum corneum more readily than non-halogenated analogs, leading to localized irritation. Furthermore, the presence of bromine dictates that all downstream waste must be strictly managed as halogenated waste[3].
-
The Imidazole-2-carboxylic Acid Core: While imidazoles are generally amphoteric, the carboxylic acid group renders this compound a solid organic acid. If aerosolized, the fine crystalline dust can react with the moisture in the respiratory tract and ocular mucosa, causing acute irritation.
Mandatory Personal Protective Equipment (PPE) Matrix
In accordance with the OSHA Laboratory Standard (29 CFR 1910.1450)[4][5] and the National Research Council's Prudent Practices in the Laboratory[6], the following PPE is mandatory to mitigate exposure risks:
-
Hand Protection: Double-gloving with standard nitrile gloves (minimum 0.11 mm thickness). Why: Nitrile provides superior resistance to halogenated organic solids compared to latex. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be immediately doffed without exposing bare skin.
-
Eye Protection: Snug-fitting chemical safety goggles. Why: Standard safety glasses with side shields are insufficient against airborne organic dusts. Goggles create a seal that protects the ocular mucosa from aerosolized acid particles.
-
Body Protection: A fully buttoned, flame-resistant (FR) or 100% cotton lab coat with knit cuffs. Knit cuffs prevent the sleeves from dragging through spilled powder.
-
Engineering Controls (Respiratory): All open handling, weighing, and transfer must be conducted inside a certified chemical fume hood or a localized exhaust ventilation (LEV) draft shield[5].
Operational Workflow & Handling Protocol
The following step-by-step methodology is designed as a self-validating system to ensure zero-exposure during the most high-risk phase: weighing and transfer.
Protocol 1: Anti-Static Weighing and Transfer
-
Workspace Preparation: Clear the fume hood or LEV draft shield of all unnecessary equipment to ensure unobstructed laminar airflow. Place an analytical balance inside the enclosure.
-
Static Mitigation: Powders of this nature frequently hold a static charge, causing them to "jump" and aerosolize. Use an anti-static weighing boat (or pass the boat through an anti-static ionizer) and utilize a grounded stainless-steel spatula for dispensing.
-
Dispensing: Carefully dispense the required mass of 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid. Immediately cap the source bottle.
-
Sealed Transfer: Transfer the powder into the primary reaction vessel or a secondary transport vial. Seal the vessel before removing it from the ventilated enclosure.
-
System Validation: Wipe down the balance pan and surrounding surface with a damp, lint-free cloth (using a 70% ethanol/water solution). Visually inspect the dark surface of the balance enclosure to confirm zero residual white powder. This validates the space is safe for the next researcher.
Operational & spill response workflow for handling 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid.
Waste Management & Disposal Plan
Because this compound contains a bromine atom, it cannot be disposed of in standard organic waste streams. Incinerating halogenated compounds in standard facilities can produce toxic dioxins and corrosive hydrogen bromide gas. Disposal must strictly adhere to EPA Hazardous Waste Regulations (40 CFR 262)[3][7].
Protocol 2: Halogenated Waste Segregation
-
Liquid Waste: All reaction filtrates, mother liquors, and first-rinse solvent washings containing this compound must be deposited into a clearly labeled "Halogenated Organic Waste" carboy.
-
Solid Waste: Contaminated gloves, weighing boats, paper towels, and filter papers must be collected in a designated solid hazardous waste bin lined with a heavy-duty poly bag. Do not mix with general lab trash.
-
Labeling & Storage: Ensure the waste container is labeled with the exact chemical constituents and appropriate GHS hazard symbols. Store in a secondary containment tray within a designated Satellite Accumulation Area (SAA)[3].
-
System Validation: Cross-reference your laboratory waste log with the initial mass weighed. Ensuring the mass balance of the halogenated waste container accounts for the used reagent validates that no hazardous material was inadvertently lost to the environment or improper waste streams.
References
-
Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." United States Department of Labor. Available at: [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at: [Link]
-
Environmental Protection Agency (EPA). "Standards Applicable to Generators of Hazardous Waste (40 CFR Part 262)." United States Environmental Protection Agency. Available at: [Link]
Sources
- 1. 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid [cymitquimica.com]
- 2. 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid | 1439899-09-8 [sigmaaldrich.com]
- 3. dla.mil [dla.mil]
- 4. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nps.edu [nps.edu]
- 6. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 7. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
